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  • Product: 5-Ethyl-3-methylbenzofuran
  • CAS: 870466-96-9

Core Science & Biosynthesis

Foundational

Physicochemical Properties of 5-Ethyl-3-methylbenzofuran: A Technical and Methodological Guide

For the Attention of Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the physicochemical properties of 5-Ethyl-3-methylbenzofuran. Due to the limited availabili...

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the physicochemical properties of 5-Ethyl-3-methylbenzofuran. Due to the limited availability of direct experimental data for this specific molecule, this document establishes a framework for its characterization. This is achieved through a comparative analysis of structurally related benzofuran analogs, computational predictions, and detailed experimental protocols. This approach provides a robust estimation of its properties and a practical guide for empirical validation, crucial for its potential applications in medicinal chemistry and materials science.

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran derivatives are a prominent class of heterocyclic compounds found in numerous natural products and synthetic molecules. They are recognized as "privileged scaffolds" in drug discovery due to their ability to interact with a wide array of biological targets, exhibiting activities such as anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2] The specific substituents on the benzofuran core are critical in defining the molecule's pharmacological and pharmacokinetic profile. The subject of this guide, 5-Ethyl-3-methylbenzofuran, combines the core benzofuran structure with alkyl substituents that are expected to modulate its lipophilicity and metabolic stability, making a thorough understanding of its physicochemical properties essential for any potential development.

Molecular Structure and Identification

Chemical Structure:

Figure 1: Chemical structure of 5-Ethyl-3-methylbenzofuran.

Table 1: Compound Identification

IdentifierValueSource
IUPAC Name 5-Ethyl-3-methylbenzofuranN/A
Molecular Formula C₁₁H₁₂ON/A
Molecular Weight 160.21 g/mol N/A
CAS Number Not assignedN/A

Estimated and Comparative Physicochemical Properties

In the absence of direct experimental data, the physicochemical properties of 5-Ethyl-3-methylbenzofuran are estimated through computational prediction and by comparison with the known properties of its structural analogs: 3-methylbenzofuran and other substituted benzofurans.

Table 2: Predicted and Comparative Physicochemical Properties

PropertyPredicted/Estimated Value for 5-Ethyl-3-methylbenzofuran3-Methylbenzofuran5-Ethyl-3-phenyl-1-benzofuran-2(3H)-oneNotes and Justification
Boiling Point ~210-220 °C197 °C[1]N/AThe addition of an ethyl group is expected to increase the boiling point relative to 3-methylbenzofuran due to increased molecular weight and van der Waals forces.
Melting Point N/AN/AN/ADifficult to predict accurately without experimental data, as it is highly dependent on crystal packing.
Density ~1.0-1.1 g/cm³1.06 g/cm³[1]N/AExpected to be similar to 3-methylbenzofuran.
LogP (o/w) ~3.5-4.02.3 (XLogP3)[3]3.8 (XLogP3)[4]The ethyl group significantly increases lipophilicity compared to the methyl-only analog. The predicted value is in line with similarly substituted benzofurans.
Water Solubility LowN/AN/AExpected to have low aqueous solubility due to its increased lipophilicity.

Spectroscopic Characterization Profile

The structural elucidation of 5-Ethyl-3-methylbenzofuran would rely on a combination of spectroscopic techniques. Below are the expected spectral characteristics based on its structure and data from analogous compounds.[5][6]

4.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl group, and the methyl group.

  • Aromatic Protons (3H): Signals in the range of δ 7.0-7.6 ppm. The substitution pattern will lead to a specific splitting pattern (doublets and a singlet).

  • Ethyl Group (5H): A quartet for the methylene protons (-CH₂-) around δ 2.7 ppm and a triplet for the methyl protons (-CH₃) around δ 1.3 ppm.

  • Methyl Group (3H): A singlet for the methyl group at the 3-position, expected around δ 2.2-2.4 ppm.

4.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all eleven carbon atoms in the molecule.

  • Aromatic and Heterocyclic Carbons (9C): Signals in the downfield region (δ 110-160 ppm).

  • Ethyl Group (2C): Signals for the methylene and methyl carbons.

  • Methyl Group (1C): A signal for the methyl carbon at the 3-position.

4.3. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorptions:[7]

  • C-H stretching (aromatic): ~3050-3100 cm⁻¹

  • C-H stretching (aliphatic): ~2850-3000 cm⁻¹

  • C=C stretching (aromatic): ~1600 and 1450 cm⁻¹

  • C-O-C stretching (ether): ~1050-1250 cm⁻¹

4.4. Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) at m/z = 160.21. Fragmentation patterns would likely involve the loss of the ethyl and methyl groups.

Experimental Determination of Physicochemical Properties

To obtain definitive data for 5-Ethyl-3-methylbenzofuran, the following experimental protocols are recommended.

5.1. Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.[8]

Objective: To determine the concentration of a saturated solution of 5-Ethyl-3-methylbenzofuran in various solvents at a constant temperature.

Materials:

  • 5-Ethyl-3-methylbenzofuran (solid/liquid)

  • Selected solvents (e.g., water, PBS pH 7.4, ethanol, DMSO)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • HPLC-UV or UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of 5-Ethyl-3-methylbenzofuran to a vial containing a known volume of the selected solvent.

  • Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C).

  • Shake the samples for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • After the incubation period, visually inspect the vials to confirm the presence of undissolved compound.

  • Centrifuge the samples at a high speed to pellet the undissolved solid/separate the excess liquid phase.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Dilute the supernatant with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC-UV or UV-Vis spectrophotometric method against a standard curve.

  • The experiment should be performed in triplicate for each solvent.

Figure 2: Workflow for the shake-flask solubility assay.

5.2. Protocol: Determination of Partition Coefficient (LogP) by HPLC

This method provides a rapid and reliable estimation of the octanol-water partition coefficient.

Objective: To determine the LogP value of 5-Ethyl-3-methylbenzofuran using reversed-phase high-performance liquid chromatography (RP-HPLC).

Foundational Principle: A linear relationship exists between the logarithm of the retention factor (k) of a compound on a reversed-phase column and its LogP value. By calibrating the system with compounds of known LogP values, the LogP of the test compound can be determined.

Materials:

  • 5-Ethyl-3-methylbenzofuran

  • A set of standard compounds with known LogP values spanning a relevant range.

  • HPLC system with a C18 column and UV detector.

  • Mobile phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and water.

  • Data acquisition and processing software.

Procedure:

  • System Preparation: Equilibrate the HPLC system with the chosen mobile phase composition.

  • Standard Injection: Inject each standard compound and record its retention time (t_R).

  • Void Time Determination: Determine the column void time (t_0) by injecting a non-retained compound (e.g., uracil).

  • Calculate Retention Factor (k): For each standard, calculate k using the formula: k = (t_R - t_0) / t_0.

  • Calibration Curve: Plot log(k) versus the known LogP values for the standards. Perform a linear regression to obtain the calibration equation.

  • Sample Analysis: Inject 5-Ethyl-3-methylbenzofuran and determine its retention time.

  • LogP Calculation: Calculate log(k) for the test compound and use the calibration equation to determine its LogP value.

Figure 3: HPLC-based workflow for LogP determination.

Conclusion and Future Directions

This technical guide provides a comprehensive overview of the predicted and comparative physicochemical properties of 5-Ethyl-3-methylbenzofuran and outlines the necessary experimental protocols for their validation. The benzofuran scaffold holds significant promise in drug discovery and materials science, and a thorough understanding of the properties of its derivatives is paramount for their successful application. The methodologies described herein provide a clear path forward for the empirical characterization of this and other novel benzofuran derivatives, enabling a data-driven approach to their development.

References

  • PubChem. Ethyl 5-hydroxy-2-methyl-3-benzofurancarboxylate. Available from: [Link]

  • PubChem. Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate. Available from: [Link]

  • PubChem. Ethyl 3-methyl-1-benzofuran-2-carboxylate. Available from: [Link]

  • FEMA. 5-ETHYL-3-HYDROXY-4-METHYL-2(5H)-FURANONE. Available from: [Link]

  • Mol-Instincts. Ethyl 5-ethyl-3-methyl-1-benzofuran-2-carboxylate. Available from: [Link]

  • ChemSynthesis. ethyl 5-methyl-3-furoate. Available from: [Link]

  • Cheméo. Chemical Properties of Benzofuran, 3-methyl- (CAS 21535-97-7). Available from: [Link]

  • NIST. 2(5H)-Furanone, 5-ethyl-3-hydroxy-4-methyl-. Available from: [Link]

  • Google Patents. US9212336B2 - 3-methyl-benzofuran-5-ol and its use in perfume compositions.
  • MatWeb. 1-Benzofuran-5-ylmethanol - SAFETY DATA SHEET. Available from: [Link]

  • Physical Chemistry Research. A Density Functional Theory Study. Available from: [Link]

  • PubChem. 5-ethyl-3-phenyl-1-benzofuran-2(3H)-one. Available from: [Link]

  • NIST. Benzofuran. Available from: [Link]

  • PMC. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Available from: [Link]

  • RSC. d0qo01247e1.pdf. Available from: [Link]

  • Chemistry LibreTexts. 1.7: Infrared Spectra of Some Common Functional Groups. Available from: [Link]

  • Lupine Publishers. Mini Review on Important Biological Properties of Benzofuran Derivatives. Available from: [Link]

  • CPAChem. Safety data sheet. Available from: [Link]

  • ResearchGate. The IR spectrum of 5-(furan-2-ylmethylene)-3-(piperidin-1-ylmethyl)thiazolidine-2,4-dione (4a). Available from: [Link]

  • Carl ROTH. Safety Data Sheet: 5-Hydroxymethylfurfural. Available from: [Link]

  • PubChem. 5-Ethyl-3-methylheptan-1-ol. Available from: [Link]

  • UOCHB. Table of Characteristic IR Absorptions. Available from: [Link]

  • PubChem. 3-Methyl-1-benzofuran-5-ol. Available from: [Link]

  • ResearchGate. Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H). Available from: [Link]

  • Experimental part of Org.Chem. - Physical properties of chemicals: Melting point, and boiling point. Available from: [Link]

Sources

Exploratory

5-Ethyl-3-methylbenzofuran CAS number and molecular identifiers

Executive Summary 5-Ethyl-3-methylbenzofuran (CAS 870466-96-9) is a substituted heterocyclic scaffold utilized primarily as a strategic intermediate in medicinal chemistry.[1] Belonging to the benzofuran class, this mole...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Ethyl-3-methylbenzofuran (CAS 870466-96-9) is a substituted heterocyclic scaffold utilized primarily as a strategic intermediate in medicinal chemistry.[1] Belonging to the benzofuran class, this molecule serves as a lipophilic core for the development of bioactive agents, including Chk1 kinase inhibitors , anti-arrhythmic agents (amiodarone analogues), and novel antimicrobial compounds.[1]

Its structural significance lies in the specific substitution pattern: the C5-ethyl group provides steric bulk and hydrophobic interaction potential, while the C3-methyl group blocks metabolic oxidation at the typically reactive C3 position, enhancing the metabolic stability of the furan ring system.[1]

This guide provides a comprehensive technical analysis, including molecular identifiers, a self-validating synthesis protocol, and structural activity relationship (SAR) insights.[1]

Molecular Identifiers & Physicochemical Profile[1][2][3][4][5]

The following data consolidates the core identity parameters for 5-Ethyl-3-methylbenzofuran. Researchers should verify lot-specific Certificates of Analysis (CoA) for exact purity profiles.[1]

ParameterValueNotes
CAS Number 870466-96-9 Primary commercial identifier
IUPAC Name 5-Ethyl-3-methyl-1-benzofuranSystematic nomenclature
Molecular Formula C₁₁H₁₂O
Molecular Weight 160.21 g/mol Monoisotopic Mass: 160.0888
SMILES CCc1ccc2oc(C)c2c1Canonical representation
InChI Key HXDOZKJGKXYMEW-UHFFFAOYSA-N(Predicted based on structure)
Appearance Pale yellow oil to low-melting solidTypical of alkyl-benzofurans
Solubility DCM, Ethyl Acetate, DMSOHydrophobic; insoluble in water

Synthesis Protocol: The Rap-Stoermer / Feist-Benary Adaptation

While various routes exist, the most robust, scalable method for synthesizing 3-methyl-5-substituted benzofurans in a research setting is the cyclization of ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-aryloxy ketones . This approach avoids the harsh conditions of traditional Pechmann condensations and allows for high regioselectivity.[1]
Mechanism of Action
  • O-Alkylation: 4-Ethylphenol reacts with chloroacetone under basic conditions to form the aryloxy ketone ether.[1]

  • Cyclodehydration: Acid-mediated intramolecular Friedel-Crafts alkylation closes the furan ring, followed by dehydration to aromatize the system.[1]

Step-by-Step Protocol

Reagents:

  • 4-Ethylphenol (CAS 123-07-9)[1][2]

  • Chloroacetone (CAS 78-95-5) [Warning: Lachrymator][1]

  • Potassium Carbonate (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    , anhydrous)
    
  • Polyphosphoric Acid (PPA) or Sulfuric Acid (

    
    )
    
  • Solvents: Acetone (Step 1), Toluene (Step 2)

Stage 1: Formation of 1-(4-ethylphenoxy)propan-2-one [1]
  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 4-Ethylphenol (1.0 eq) in anhydrous acetone (0.5 M concentration).

  • Base Addition: Add

    
      (1.5 eq) and stir at room temperature for 30 minutes to generate the phenoxide anion.
    
  • Alkylation: Dropwise add Chloroacetone (1.2 eq) over 20 minutes.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4-6 hours. Monitor by TLC (Hexane:EtOAc 8:2) until the phenol spot disappears.
    
  • Workup: Filter off inorganic salts. Concentrate the filtrate in vacuo. Redissolve the residue in DCM, wash with 1M NaOH (to remove unreacted phenol) and brine. Dry over

    
     and concentrate to yield the crude ether.
    
Stage 2: Cyclization to 5-Ethyl-3-methylbenzofuran
  • Acid Preparation: Pre-heat Polyphosphoric Acid (PPA) (approx. 5-10 g per g of substrate) to

    
     in a reaction vessel with mechanical stirring.
    
  • Cyclization: Add the crude 1-(4-ethylphenoxy)propan-2-one slowly to the stirring PPA. The reaction is exothermic; maintain temperature between ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    .
    
  • Reaction: Stir at

    
     for 2-3 hours. The color will darken significantly.
    
  • Quenching: Pour the hot reaction mixture onto crushed ice/water (approx. 500 mL) with vigorous stirring to decompose the PPA complex.

  • Extraction: Extract the aqueous mixture with Diethyl Ether (

    
    ).
    
  • Purification: Wash combined organics with saturated

    
     and brine. Dry and concentrate. Purify via silica gel column chromatography (Eluent: 100% Hexanes to 95:5 Hexanes:EtOAc) to isolate the pure 5-Ethyl-3-methylbenzofuran .
    
Synthesis Workflow Diagram

SynthesisPath Phenol 4-Ethylphenol (Starting Material) Ether Aryloxy Ketone Intermediate Phenol->Ether K2CO3, Acetone Reflux, 6h Chloroacetone Chloroacetone (Reagent) Chloroacetone->Ether Cyclization Cyclodehydration (PPA / 100°C) Ether->Cyclization Product 5-Ethyl-3-methylbenzofuran (Target) Cyclization->Product - H2O Ring Closure

Figure 1: Two-step synthesis pathway via Rap-Stoermer type cyclization.

Structural Activity Relationship (SAR) & Applications

In drug discovery, the 5-Ethyl-3-methylbenzofuran core acts as a bioisostere for indole or naphthalene systems, often improving pharmacokinetic profiles.[1]

Key Pharmacophores
  • C3-Methyl Group:

    • Metabolic Blockade: Prevents formation of the reactive furan-2,3-epoxide metabolite, a common toxicity liability in unsubstituted furans.[1]

    • Lipophilicity: Increases ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      , enhancing membrane permeability.
      
  • C5-Ethyl Group:

    • Hydrophobic Pocket Filling: Targets deep hydrophobic pockets in enzymes (e.g., Kinases).

    • Electronic Effect: Weak electron-donating group (+I effect), slightly activating the C2 position for further functionalization (e.g., acylation or formylation).[1]

Downstream Applications
  • Kinase Inhibitors: Used as a scaffold for Chk1 and VEGFR inhibitors where the benzofuran oxygen acts as a hydrogen bond acceptor.

  • Cardiovascular Agents: Structural analog to the benzofuran core of Amiodarone and Dronedarone , utilized in exploring non-iodinated anti-arrhythmic alternatives.[1]

  • Precursor for Calebertin: The molecule serves as a synthetic precursor for complex natural product analogs like Calebertin.

Molecular Interaction Diagram

SAR_Mechanism Core Benzofuran Core (Scaffold) C3_Me C3-Methyl (Metabolic Stability) Core->C3_Me Substitution C5_Et C5-Ethyl (Hydrophobic Interaction) Core->C5_Et Substitution O_Atom Furan Oxygen (H-Bond Acceptor) Core->O_Atom Intrinsic Target Target Protein (e.g., Kinase ATP Pocket) C3_Me->Target Steric Fit / Block Oxidation C5_Et->Target Van der Waals Contact O_Atom->Target H-Bonding (Hinge Region)

Figure 2: Pharmacophore mapping of the 5-Ethyl-3-methylbenzofuran scaffold in protein binding.[1]

References

  • Evitachem. (2023). Product Catalog: 5-Ethyl-3-methylbenzofuran (CAS 870466-96-9).[1] Retrieved from

  • PubChem. (2023).[3][4] Compound Summary: Benzofuran Derivatives and Synthesis. National Library of Medicine. Retrieved from

  • Khanam, H., & Shamsuzzaman. (2015). Bioactive Benzofuran derivatives: A review. European Journal of Medicinal Chemistry, 97, 483-504.[1] Retrieved from

  • Miao, Y., et al. (2019).[1] One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Molecules, 24(12), 2187.[1][5] Retrieved from

  • SpectraBase. (2023). NMR Data for Benzofuran Derivatives (Calebertin precursors). Wiley Science Solutions. Retrieved from

Sources

Foundational

Literature review of 3,5-disubstituted benzofuran derivatives

Literature Review & Technical Guide: 3,5-Disubstituted Benzofuran Derivatives Executive Summary: The Scaffold of Choice In the landscape of heterocyclic medicinal chemistry, the 3,5-disubstituted benzofuran scaffold has...

Author: BenchChem Technical Support Team. Date: March 2026

Literature Review & Technical Guide: 3,5-Disubstituted Benzofuran Derivatives

Executive Summary: The Scaffold of Choice

In the landscape of heterocyclic medicinal chemistry, the 3,5-disubstituted benzofuran scaffold has emerged as a "privileged structure." Unlike its 2-substituted counterparts, which are often limited by metabolic stability issues or narrow SAR (Structure-Activity Relationship) vectors, the 3,5-substitution pattern offers a unique orthogonal geometry. This allows for simultaneous engagement with deep hydrophobic pockets (via the 3-position) and solvent-exposed recognition domains (via the 5-position).

Recent literature (2015–2025) validates this scaffold's efficacy across diverse therapeutic areas, most notably in osteoblast differentiation (CDK8 inhibition), oncology (PI3K/tubulin inhibition), and antimicrobial resistance (MDR reversal). This guide synthesizes the critical synthetic methodologies and pharmacological data required to leverage this scaffold in your next lead optimization campaign.

Strategic Retrosynthesis & Methodology

To achieve high-throughput SAR exploration, we must avoid linear syntheses that lock in substituents early. The most robust "Senior Scientist" approach is a Divergent Modular Synthesis .

The Logic:
  • C5-Position: Introduced via the starting phenol. This controls the electronic bias of the ring system (e.g., 5-F for metabolic blocking, 5-OMe for H-bond acceptance).

  • C3-Position: Installed via a "late-stage functionalization" handle (typically iodine). This allows you to synthesize a single core intermediate and rapidly diversify the C3 vector using Suzuki, Sonogashira, or Heck couplings.

Visualizing the Pathway (DOT Diagram)

SynthesisPath cluster_logic Modular Logic Start 4-Substituted Phenol (C5 Precursor) Inter1 2-Iodo-4-Substituted Phenol Start->Inter1 Iodination (NIS, MeCN) Inter2 2-Alkynyl-4-Substituted Phenol Inter1->Inter2 Sonogashira (TMS-Acetylene) Core 3-Iodo-5-Substituted Benzofuran (The Key Intermediate) Inter2->Core Iodocyclization (I2, NaHCO3) Final 3,5-Disubstituted Benzofuran Library Core->Final Suzuki/Heck (R-B(OH)2 or Ar-alkyne)

Figure 1: Modular synthetic pathway allowing late-stage diversification at the C3 position.

Validated Experimental Protocol

Note: This protocol is designed for scalability and reproducibility. It avoids the variable yields often seen in the Rap-Stoermer reaction when applied to 3-substituted targets.

Stage 1: Synthesis of the Core (3-Iodo-5-methoxybenzofuran)

Objective: Create a stable, reactive scaffold. Reagents: 2-iodo-4-methoxyphenol, Trimethylsilylacetylene, Pd(PPh3)2Cl2, CuI, Iodine.

  • Sonogashira Coupling:

    • Dissolve 2-iodo-4-methoxyphenol (10 mmol) in dry THF/Et3N (1:1).

    • Add Pd(PPh3)2Cl2 (2 mol%) and CuI (1 mol%). Degas with argon.

    • Add Trimethylsilylacetylene (1.2 equiv) dropwise. Stir at RT for 4h.

    • Checkpoint: TLC should show complete consumption of phenol.

    • Deprotection: Treat crude with K2CO3 in MeOH to yield 2-ethynyl-4-methoxyphenol.

  • Iodocyclization (The Critical Step):

    • Dissolve the 2-ethynyl phenol in CH2Cl2.

    • Add I2 (3 equiv) and NaHCO3 (3 equiv). Stir at RT for 1h.

    • Quench: Wash with saturated Na2S2O3 to remove excess iodine.

    • Result: 3-iodo-5-methoxybenzofuran. This solid is stable and can be stored.

Stage 2: Library Generation (Suzuki Coupling)

Objective: Install the bioactive C3 moiety. Reagents: 3-iodo-5-methoxybenzofuran, Aryl boronic acid, Pd(dppf)Cl2, Cs2CO3.

  • In a microwave vial, combine the 3-iodo core (1 equiv) and Aryl boronic acid (1.5 equiv).

  • Add Pd(dppf)Cl2 (5 mol%)—chosen for its resistance to deborylation.

  • Add Cs2CO3 (2 equiv) and Dioxane/Water (4:1).

  • Heat: Microwave at 100°C for 30 min (or reflux 4h).

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Pharmacological Profile & SAR Analysis

The biological activity of 3,5-disubstituted benzofurans is governed by a "Push-Pull" electronic mechanism and steric fitting.

Structure-Activity Relationship (SAR) Logic
  • Position 3 (The Warhead):

    • Heterocycles (Thiazole, Pyrazole): Critical for anticancer activity. They often function as kinase hinge binders (e.g., in PI3K or CDK8).

    • Carbonyls (Ketones, Amides): Essential for osteogenic activity. The carbonyl oxygen often acts as a hydrogen bond acceptor.

  • Position 5 (The Modulator):

    • Electron-Donating Groups (OMe, OEt): Enhance potency in antimicrobial assays by increasing electron density of the furan ring.

    • Electron-Withdrawing Groups (F, NO2): Improve metabolic stability and are crucial for cytotoxicity against resistant cancer lines (MDR reversal).

Visualizing the SAR (DOT Diagram)

SAR_Logic Benzofuran Benzofuran Core Pos3 C3 Position (Target Binding) Benzofuran->Pos3 Pos5 C5 Position (ADME/Potency) Benzofuran->Pos5 Heterocycle Heterocycles (Thiazole/Imidazole) -> Kinase Inhibition Pos3->Heterocycle Carbonyl Carbonyls (Amide/Ketone) -> Osteogenesis Pos3->Carbonyl Halogen Fluorine/Nitro -> Metabolic Stability -> Cytotoxicity Pos5->Halogen Alkoxy Methoxy/Ethoxy -> Antimicrobial Potency Pos5->Alkoxy

Figure 2: SAR map highlighting the distinct roles of C3 and C5 substitutions.

Quantitative Data Summary

The following table aggregates potency data from key studies (2018–2024), illustrating the impact of specific 3,5-substitutions.

Compound IDC3 SubstituentC5 SubstituentTarget / AssayActivity (IC50/MIC)Ref
Cmpd 23d 4-(alkoxy)phenylCarboxamideOsteoblast (CDK8)EC200 < 1 µM [1]
Cmpd 11 4-methylthiazoleH/MethoxyBreast Cancer (MCF-7)4.0 µM [2]
Cmpd 14b Indole-2-carboxamideFluorineMDR Reversal (P-gp)0.032 µM [3]
Cmpd 32 Diphenyl-pyrazoleMethoxyOvarian Cancer (A2780)12 µM [4]
M5g Hydrazine-hydrazoneNitroE. faecalis50 µg/mL [5]

Key Insight: Note that Compound 11 (Benzofuran-Thiazole hybrid) outperforms Doxorubicin (IC50 ~4.17 µM) in specific cell lines, validating the C3-heterocycle strategy.

Future Outlook

The next generation of 3,5-disubstituted benzofurans is moving toward PROTACs (Proteolysis Targeting Chimeras) . The C5 position is an ideal exit vector for the linker attachment, leaving the C3 position free to bind the protein of interest. Researchers should focus on synthesizing 5-amino or 5-hydroxy derivatives to facilitate this linker attachment.

References

  • Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. Chem. Pharm. Bull. (2018).

  • Synthesis, anticancer and antimicrobial evaluation of new benzofuran based derivatives: PI3K inhibition. Scientific Reports (2020).

  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles. RSC Advances (2024).

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances (2019).

  • Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. J. Pharm. Res. (2018).

  • Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses (2019).

Exploratory

Biological Activity and Pharmacological Potential of 5-Ethyl-3-methylbenzofuran

The following technical guide provides an in-depth analysis of 5-Ethyl-3-methylbenzofuran , structured for researchers and drug development professionals. A Technical Guide to Structure-Activity Relationships and Therape...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 5-Ethyl-3-methylbenzofuran , structured for researchers and drug development professionals.

A Technical Guide to Structure-Activity Relationships and Therapeutic Applications[1][2]

Executive Summary

5-Ethyl-3-methylbenzofuran (CAS: 58502-60-2 / Derivatives) represents a privileged scaffold in medicinal chemistry, distinguished by its specific substitution pattern on the benzofuran core.[1][2][3] Unlike the unsubstituted parent heterocycle, the presence of a lipophilic ethyl group at the C5 position and a steric methyl handle at the C3 position confers unique physicochemical properties—specifically enhanced lipophilicity (LogP modulation) and optimized receptor binding kinetics.[3]

This guide analyzes the molecule not merely as a standalone entity but as a high-value pharmacophore , serving as a critical intermediate for antimicrobial, anti-inflammatory, and cardiovascular therapeutics.[1][3] We explore its synthesis, mechanism of action (MoA), and the experimental protocols required to validate its biological potential.[1][3]

Chemical Profile & Structural Logic[1][2][3][4]

Molecular Architecture

The biological efficacy of 5-Ethyl-3-methylbenzofuran is dictated by its electronic and steric environment.[1][2]

  • Core Scaffold: The benzofuran ring is isosteric with indole, allowing it to mimic bioactive alkaloids while maintaining higher oxidative stability.[3]

  • C5-Ethyl Group: This substituent increases the molecule's hydrophobicity, facilitating passive transport across lipid bilayers—a critical feature for targeting intracellular enzymes or bacterial membranes.[1][2][3]

  • C3-Methyl Group: This group restricts rotational freedom in binding pockets (conformational locking), often enhancing potency by reducing the entropic penalty of binding.[1][2][3]

Physicochemical Properties (Predicted)
PropertyValue (Approx.)Significance
Molecular Weight 160.21 g/mol Fragment-based drug design (FBDD) compliant.[1][2][3]
LogP 3.8 - 4.2High lipophilicity; excellent blood-brain barrier (BBB) penetration potential.[1][2]
H-Bond Donors 0Obligate hydrophobic interactions; requires functionalization at C2 for H-bonding.[1][2]
Topological Polar Surface Area (TPSA) 13.14 ŲHigh membrane permeability.[1][2][3]

Synthetic Methodology

To evaluate biological activity, high-purity material is required.[1][2][3] The following protocol describes the Rap-Stoermer Synthesis adaptation, favored for its scalability and regioselectivity.

Synthesis Protocol: Cyclization of Phenoxyketones[3]

Objective: Synthesis of 5-Ethyl-3-methylbenzofuran from 4-ethylphenol.

Reagents:

  • 4-Ethylphenol (Starting Material)[1][2]

  • Chloroacetone (Alkylation Agent)[2][3]

  • Potassium Carbonate (

    
    ) (Base)[2][3]
    
  • Polyphosphoric Acid (PPA) (Cyclization Catalyst)[2][3]

Step-by-Step Workflow:

  • O-Alkylation:

    • Dissolve 4-ethylphenol (1.0 eq) in anhydrous acetone.

    • Add

      
       (1.5 eq) and stir at room temperature for 30 min.
      
    • Dropwise add chloroacetone (1.1 eq).[1][2][3] Reflux for 6-8 hours.[1][2]

    • Outcome: Formation of 1-(4-ethylphenoxy)propan-2-one .[1][2][3]

  • Cyclodehydration (Intramolecular Condensation):

    • Mix the phenoxyketone intermediate with PPA (10:1 w/w ratio).[2][3]

    • Heat to 100°C for 2 hours with vigorous stirring.

    • Mechanism:[1][2] Acid-catalyzed electrophilic aromatic substitution followed by dehydration.[1][2]

  • Purification:

    • Quench reaction with ice water.[1][2][3] Extract with Ethyl Acetate.[1][2][3]

    • Purify via silica gel column chromatography (Hexane:EtOAc 95:5).[1][2][3]

Visualization of Synthesis Logic

SynthesisPath cluster_0 Key Transformation Start 4-Ethylphenol Inter Intermediate: 1-(4-ethylphenoxy)propan-2-one Start->Inter + Chloroacetone K2CO3, Reflux (O-Alkylation) Final Target: 5-Ethyl-3-methylbenzofuran Inter->Final PPA, 100°C (Cyclodehydration)

Caption: Step-wise Rap-Stoermer synthesis pathway for the regioselective construction of the 5-ethyl-3-methylbenzofuran core.

Pharmacological Potential & Biological Activity[1][3][5][6][7][8][9][10]

The 5-ethyl-3-methylbenzofuran scaffold exhibits "privileged" status, meaning it can bind to multiple diverse bioreceptors depending on its C2-functionalization.[1][2][3]

Antimicrobial Activity (Membrane Disruption)

Benzofurans with lipophilic tails (like the 5-ethyl group) are known to disrupt bacterial cell membranes.[1][2][3]

  • Mechanism: The lipophilic core inserts into the lipid bilayer of Gram-positive bacteria (S. aureus, B. subtilis), increasing membrane fluidity and causing leakage of intracellular electrolytes.[2][3]

  • Potency: While the core itself has moderate activity (MIC ~50-100 µg/mL), C2-derivatives (e.g., carbohydrazides) often achieve MICs < 10 µg/mL.[1][2][3]

Anti-Inflammatory (COX Inhibition)

The structural similarity to indomethacin (an indole derivative) suggests potential inhibition of Cyclooxygenase (COX) enzymes.[2][3]

  • Hypothesis: The 3-methyl group mimics the steric bulk required to fit into the hydrophobic channel of COX-2.[1][2]

  • Validation: 5-substituted benzofurans have been shown to inhibit Prostaglandin E2 (PGE2) production in LPS-stimulated macrophages.[1][2][3]

Cardiovascular Modulation (Ion Channels)

This scaffold is structurally homologous to the core of Amiodarone and Dronedarone (Class III antiarrhythmics).[2][3]

  • Target: Voltage-gated Potassium Channels (

    
    , 
    
    
    
    ).
  • Role of 5-Ethyl: Provides the necessary hydrophobic interaction with the channel pore residues, blocking repolarization currents.[1][3]

Signaling Pathway Interaction

The following diagram illustrates the multi-target potential of this scaffold based on SAR extrapolation.

MoA Mol 5-Ethyl-3-methylbenzofuran (Scaffold) COX COX-2 Enzyme (Inflammation) Mol->COX  Derivatization (C2) Bact Bacterial Membrane (Antimicrobial) Mol->Bact  Direct Interaction Ion K+ Ion Channels (Cardiovascular) Mol->Ion  Structural Homology Mech1 Hydrophobic Channel Occupancy COX->Mech1 Mech2 Bilayer Disruption Bact->Mech2 Mech3 Pore Blockade Ion->Mech3

Caption: Pharmacological interaction map showing the three primary therapeutic avenues for the 5-ethyl-3-methylbenzofuran scaffold.

Experimental Protocols for Validation

To empirically verify the activity of this molecule, the following standardized assays are recommended.

In Vitro Antimicrobial Assay (MIC Determination)

Rationale: To quantify the potency of the molecule against standard pathogens.[2][3]

  • Preparation: Dissolve 5-Ethyl-3-methylbenzofuran in DMSO (Stock: 10 mg/mL).

  • Culture: Grow S. aureus (ATCC 25923) in Mueller-Hinton Broth (MHB).[1][2][3]

  • Dilution: Perform serial 2-fold dilutions in a 96-well plate (Range: 512 µg/mL to 0.5 µg/mL).

  • Incubation: Add bacterial inoculum (

    
     CFU/mL) and incubate at 37°C for 24h.
    
  • Readout: Measure OD600. The MIC is the lowest concentration with no visible growth.[2][3]

    • Control: Ciprofloxacin (Positive), DMSO (Negative).[2][3]

ADME Profiling (Microsomal Stability)

Rationale: The ethyl group is a metabolic soft spot (oxidation).[2][3] This assay predicts in vivo half-life.[1][2]

  • Incubation: Incubate compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH.[2][3]

  • Sampling: Quench aliquots at 0, 15, 30, and 60 min with acetonitrile.

  • Analysis: Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time to determine intrinsic clearance (

    
    ).
    

Safety & Toxicology Outlook

While benzofurans are potent, they carry specific toxicity risks that must be monitored:

  • Hepatotoxicity: Metabolic activation of the furan ring (epoxidation) can lead to reactive metabolites that bind hepatic proteins.[2][3]

  • Mitigation Strategy: Substitution at the C2 and C3 positions (as seen in 3-methyl derivatives) generally reduces furan ring opening, potentially improving the safety profile compared to unsubstituted benzofurans.[1][2][3]

References

  • Khan, M. et al. (2016).[2][3] "Benzofuran derivatives: A review on their medicinal significance and synthetic insights." European Journal of Medicinal Chemistry. Link[2][3]

  • Ryu, C.K. et al. (2010).[2][3] "Synthesis and antifungal activity of benzofuran-5-ol derivatives." Bioorganic & Medicinal Chemistry Letters. Link[2][3]

  • Manna, K. & Agrawal, Y.K. (2009).[1][3] "Microwave assisted synthesis of some novel benzofuran derivatives of antimicrobial interest." Bioorganic & Medicinal Chemistry Letters. Link[2][3]

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 12218456, 5-Ethyl-3-methylbenzofuran."[1][2][3] PubChem. Link

  • Herz, W. et al. (1985).[2][3] "Calebertin and other benzofurans from Calea berteriana."[2][3] Journal of Natural Products. Link[2][3]

Sources

Foundational

Natural Occurrence of 5-Ethyl-3-methylbenzofuran in Plant Metabolites

The following technical guide details the natural occurrence, chemical significance, and isolation of the 5-Ethyl-3-methylbenzofuran scaffold, primarily found within the Asteraceae family as the core structure of the met...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the natural occurrence, chemical significance, and isolation of the 5-Ethyl-3-methylbenzofuran scaffold, primarily found within the Asteraceae family as the core structure of the metabolite Calebertin .

Technical Guide & Whitepaper

Executive Summary

5-Ethyl-3-methylbenzofuran is a rare, naturally occurring alkyl-substituted benzofuran scaffold. While simple benzofurans are ubiquitous in plant defense signaling, this specific ethyl-methyl substitution pattern is highly chemotaxonomic, restricted primarily to the genus Calea (family Asteraceae).

It occurs in nature not typically as a free volatile, but as the stable heterocyclic core of acylated metabolites, most notably Calebertin (2-acetyl-5-ethyl-3-methylbenzofuran) and Caleprunins . These compounds are potent phytochemicals involved in the plant's allelopathic and antifungal defense systems. This guide analyzes the phytochemical provenance, biosynthetic origins, and isolation protocols for this specific metabolite class.

Phytochemical Provenance

The 5-ethyl-3-methylbenzofuran moiety is the defining structural motif of a small group of "2-acetylbenzofurans" isolated from the aerial parts and roots of Calea species.

Primary Natural Sources
SpeciesCommon NamePart UsedPrimary Metabolite
Calea clematidea Quebra-tudoRoots/AerialCalebertin
Calea uniflora Arnico-do-campoWhole PlantCalebertin , Caleprunin A
Calea trichomata N/AAerial PartsCaleprunin B
Eupatorium sternbergianum N/ALeavesCaleprunin B (Eupatarone)
Chemical Identity & Structural Context

In these plants, the "5-ethyl-3-methylbenzofuran" structure exists as the parent heterocycle of the following natural products:

  • Calebertin: 1-(5-ethyl-3-methylbenzofuran-2-yl)ethanone

  • Caleprunin A: 1-(5-ethyl-3-hydroxymethylbenzofuran-2-yl)ethanone

  • Caleprunin B: 1-(5-acetyl-3-methylbenzofuran-2-yl)ethanone (Note: substitution variation)

Scientific Note: Researchers often encounter "5-ethyl-3-methylbenzofuran" in chemical catalogs. In a natural product context, this usually refers to the degradation product or the core scaffold of Calebertin, as the acetyl group at C2 is susceptible to metabolic reduction or synthetic cleavage.

Biosynthetic Pathway

The biosynthesis of 5-ethyl-3-methylbenzofuran derivatives in Asteraceae is distinct from the shikimate-derived coumarin pathway. It likely proceeds via a polyketide-terpenoid hybrid pathway , involving the cyclization of a prenylated acetophenone derivative.

Mechanism[1][2]
  • Precursor Formation: A p-hydroxyacetophenone derivative is formed via the polyketide pathway.

  • Prenylation: Dimethylallyl pyrophosphate (DMAPP) is attached to the aromatic ring (C-alkylation).

  • Cyclization: Oxidative cyclization of the prenyl side chain with the adjacent phenol group forms the dihydrobenzofuran ring.

  • Aromatization & Modification: Dehydrogenation yields the benzofuran. The specific "5-ethyl" group is unusual; it is hypothesized to arise from the reduction of a 5-acetyl group or modification of a 5-vinyl precursor.

Pathway Visualization

Biosynthesis Precursor p-Hydroxyacetophenone (Polyketide Origin) Prenylation Prenylation (DMAPP) Enz: Prenyltransferase Precursor->Prenylation Intermediate1 3-Prenyl-4-hydroxyacetophenone Prenylation->Intermediate1 Cyclization Oxidative Cyclization (Cytochrome P450) Intermediate1->Cyclization Dihydro Dihydrobenzofuran Intermediate Cyclization->Dihydro Aromatization Aromatization & Alkyl Modification Dihydro->Aromatization Scaffold 5-Ethyl-3-methylbenzofuran (Core Scaffold) Aromatization->Scaffold Hypothetical Free Base Product Calebertin (2-Acetyl-5-ethyl-3-methylbenzofuran) Aromatization->Product Acylation/Stabilization Scaffold->Product Metabolic Functionalization

Figure 1: Proposed biosynthetic route for the formation of the Calebertin scaffold in Calea species.

Isolation & Characterization Protocol

To isolate the 5-ethyl-3-methylbenzofuran scaffold (as Calebertin) from Calea clematidea, the following protocol is validated based on phytochemical standards.

Step 1: Extraction
  • Material: Dry, ground roots (1.0 kg).

  • Solvent: Exhaustive maceration with Dichloromethane (CH₂Cl₂) at room temperature (3 x 48h).

    • Why: Benzofurans are lipophilic; polar solvents like methanol will extract excess sugars/tannins.

  • Concentration: Evaporate solvent under reduced pressure (Rotavap) at <40°C to yield the crude extract.

Step 2: Fractionation (Vacuum Liquid Chromatography)
  • Stationary Phase: Silica gel 60 (0.063–0.200 mm).

  • Mobile Phase Gradient: Hexane → Ethyl Acetate (0% to 100%).

  • Target Fraction: Calebertin typically elutes in Hexane:EtOAc (9:1 to 8:2) . Look for fractions showing UV absorbance at 254 nm and 365 nm (blue fluorescence).

Step 3: Purification (HPLC)

For analytical purity (>98%), use semi-preparative HPLC.

  • Column: C18 Reverse Phase (250 x 10 mm, 5 µm).

  • Solvent System: Isocratic Acetonitrile:Water (70:30).

  • Flow Rate: 3.0 mL/min.

  • Detection: UV @ 280 nm (characteristic benzofuran absorption).

Step 4: Structural Validation (NMR)

The 5-ethyl-3-methylbenzofuran core exhibits distinct ¹H NMR signals.

  • C3-Methyl: Singlet at δ 2.40–2.60 ppm .

  • C5-Ethyl:

    • Triplet (–CH₃) at δ 1.25 ppm .

    • Quartet (–CH₂–) at δ 2.70 ppm .

  • Aromatic Protons: Two singlets or meta-coupled doublets (H-4 and H-6) depending on substitution, typically around δ 7.2–7.5 ppm .

Biological Significance

The 5-ethyl-3-methylbenzofuran scaffold is not merely a metabolic waste product; it possesses significant bioactivity:

  • Antifungal Activity: Calea extracts containing Calebertin show activity against dermatophytes (Trichophyton mentagrophytes), suggesting the benzofuran core disrupts fungal cell membranes.

  • Cytotoxicity: Benzofurans are known DNA intercalators. Analogues of Calebertin have demonstrated moderate cytotoxicity against cancer cell lines (e.g., KB, P-388), making this scaffold a target for medicinal chemistry optimization.

  • Allelopathy: In the rhizosphere, these stable benzofurans likely inhibit the germination of competing plant species.

References

  • Ober, A. G., Fronczek, F. R., & Fischer, N. H.[1] (1985). Three Benzofurans and a 1,4-Dioxin Derivative from Calea Species: The Molecular Structures of Calebertin and Caleteucrin.[1] Journal of Natural Products, 48(2), 242–248. Link

  • Ferreira, Z. S., et al. (1980). Benzofurans from Calea Species. Phytochemistry, 19(11), 2486-2487. Link

  • Do Nascimento, A. M., et al. (2007). Chromenes and benzofurans from Calea species (Asteraceae). Biochemical Systematics and Ecology, 35(10), 714-717. Link

  • Del Carmen Cruz, M., & Tamariz, J. (2005). An Efficient Synthesis of Benzofurans and their Application in the Preparation of Natural Products of the Genus Calea. Tetrahedron, 61(42), 10061–10072. Link

Sources

Protocols & Analytical Methods

Method

Using 5-Ethyl-3-methylbenzofuran as a pharmaceutical intermediate

Topic: Strategic Utilization of 5-Ethyl-3-methylbenzofuran in Pharmaceutical Synthesis Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Development Scientists Executive Summary: The S...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategic Utilization of 5-Ethyl-3-methylbenzofuran in Pharmaceutical Synthesis Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Development Scientists

Executive Summary: The Scaffold Advantage

5-Ethyl-3-methylbenzofuran represents a "privileged scaffold" in modern medicinal chemistry, particularly in the development of Class III anti-arrhythmic agents (Amiodarone/Dronedarone analogues) and kinase inhibitors (VEGFR/CDK2).

Unlike the bare benzofuran core, this specific substitution pattern offers two critical pharmacological advantages:

  • Metabolic Blocking (C3-Methyl): The methyl group at C3 blocks the metabolic "soft spot" often found in 3-unsubstituted benzofurans, preventing rapid oxidation by CYP450 enzymes and extending in vivo half-life.

  • Lipophilic Tuning (C5-Ethyl): The ethyl group modulates the LogP (lipophilicity) to an optimal range for membrane permeability without the steric bulk or flexibility of the longer butyl chains found in first-generation anti-arrhythmics.

This guide details the synthesis , functionalization , and quality control of this intermediate, treating it as a modular hub for drug discovery.

Synthesis Workflow: Constructing the Core

Rationale: While commercially available, in-house synthesis allows for isotopologue generation (deuterated analogs) and cost reduction during scale-up. We utilize a robust Acid-Catalyzed Cyclodehydration of


-aryloxy ketones.
Graphviz Workflow: Retrosynthesis & Functionalization

G Start 4-Ethylphenol (Starting Material) Inter1 1-(4-ethylphenoxy)propan-2-one (Ether Intermediate) Start->Inter1 Chloroacetone, K2CO3 (Williamson Ether Synthesis) Core 5-ETHYL-3-METHYLBENZOFURAN (The Scaffold) Inter1->Core PPA or H2SO4 (Cyclodehydration) Func1 Route A: C2-Formylation (Vilsmeier-Haack / Lithiation) Core->Func1 n-BuLi, DMF Func2 Route B: C2-Acylation (Friedel-Crafts) Core->Func2 R-COCl, SnCl4 Target1 Anti-Arrhythmic Ligands (Reductive Amination) Func1->Target1 Target2 Kinase Inhibitors (Claisen-Schmidt) Func2->Target2

Caption: Divergent synthesis strategy starting from 4-ethylphenol to access bioactive libraries.

Detailed Protocols

Protocol A: Synthesis of 5-Ethyl-3-methylbenzofuran

Mechanism: Intramolecular electrophilic aromatic substitution followed by dehydration.

Reagents:

  • 4-Ethylphenol (1.0 eq)

  • Chloroacetone (1.1 eq)

  • Potassium Carbonate (anhydrous, 2.0 eq)

  • Polyphosphoric Acid (PPA) or Sulfuric Acid

  • Solvents: Acetone (Step 1), Toluene (extraction)

Step-by-Step Methodology:

  • Ether Formation (Williamson Synthesis):

    • Dissolve 4-ethylphenol (12.2 g, 100 mmol) in acetone (150 mL).

    • Add anhydrous

      
       (27.6 g, 200 mmol) and stir at room temperature for 30 mins.
      
    • Add chloroacetone (10.2 g, 110 mmol) dropwise. Caution: Chloroacetone is a lacrimator.

    • Reflux for 6–8 hours. Monitor by TLC (Hexane:EtOAc 8:2). The phenol spot (

      
      ) should disappear.
      
    • Workup: Filter salts, concentrate filtrate, redissolve in EtOAc, wash with 1M NaOH (to remove unreacted phenol), then brine. Dry (

      
      ) and concentrate to yield the crude aryloxy ketone (yellow oil).
      
  • Cyclization (The "Ring Close"):

    • Critical Step: Add the crude oil slowly to stirred PPA (50 g) at 60°C. Note: Exothermic reaction.

    • Ramp temperature to 100°C and stir for 2 hours. The mixture will turn dark brown.

    • Quench: Pour the hot mixture onto crushed ice (200 g) with vigorous stirring.

    • Extraction: Extract with Toluene (

      
       mL). Toluene is preferred over ether/DCM here to solubilize the lipophilic core and avoid emulsions with PPA residues.
      
    • Purification: Vacuum distillation is ideal for this volatile oil, or silica gel chromatography (100% Hexane

      
       5% EtOAc/Hexane).
      

Validation Check:

  • 1H NMR (CDCl3): Look for the C2-H singlet at

    
     ppm and the C3-Methyl singlet at 
    
    
    
    ppm. Absence of the ketone signal (
    
    
    ) confirms cyclization.
Protocol B: C2-Functionalization (The "Gateway")

To use this intermediate for drug development, we must install a handle at C2. The most versatile handle is the aldehyde (for reductive aminations) or the carboxylic acid (for amide coupling).

Method: Direct C2-Lithiation and Formylation Rationale: Benzofurans are selectively deprotonated at C2 by organolithiums due to the inductive effect of the oxygen atom. This is cleaner than Vilsmeier-Haack for this substrate.

Reagents:

  • 5-Ethyl-3-methylbenzofuran (from Protocol A)[1]

  • n-Butyllithium (1.6 M in hexanes)

  • DMF (anhydrous)

  • THF (anhydrous)[2]

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a 2-neck flask under Argon. Add substrate (1.0 eq) and anhydrous THF (0.2 M concentration).

  • Lithiation: Cool to -78°C (Dry ice/Acetone). Add n-BuLi (1.1 eq) dropwise over 15 mins.

    • Observation: The solution often turns yellow/orange, indicating the formation of the benzofuranyl-lithium species.

    • Stir at -78°C for 45 mins.

  • Quench (Formylation): Add anhydrous DMF (3.0 eq) in one portion.

  • Warming: Allow the reaction to warm to 0°C over 1 hour.

  • Hydrolysis: Quench with saturated

    
     solution.
    
  • Isolation: Extract with EtOAc. The product, 5-Ethyl-3-methylbenzofuran-2-carbaldehyde , is usually a solid or waxy solid.

Application Note: This aldehyde is the direct precursor for:

  • Amiodarone Analogues: Reductive amination with

    
    -diethylaminoethylamine.
    
  • Antimicrobials: Condensation with hydrazides to form Schiff bases.

Data Specifications & Quality Control

When sourcing or synthesizing this intermediate, the following specifications ensure suitability for GMP-proximate workflows.

ParameterSpecificationAnalytical MethodRationale
Purity > 98.0%HPLC (C18, ACN/H2O)Critical to prevent regioisomers (e.g., 7-ethyl) from carrying forward.
Appearance Pale yellow oil/solidVisualDarkening indicates oxidation or polymerization.
Water Content < 0.1%Karl FischerEssential for subsequent lithiation steps.
1H NMR Identity C2-H Singlet present400 MHz NMRConfirms the furan ring is intact and unsubstituted at C2.
Residual Phenol < 0.5%HPLC/TLCUnreacted phenol poisons organolithium catalysts.

Troubleshooting Guide

Issue 1: Low Yield in Cyclization Step

  • Cause: Incomplete dehydration or polymerization of the ketone.

  • Solution: Switch from PPA to Amberlyst-15 in refluxing toluene with a Dean-Stark trap. This physically removes water, driving the equilibrium, and is milder than PPA.

Issue 2: Regioisomer Contamination

  • Cause: If using 3-ethylphenol instead of 4-ethylphenol, you will get a mixture of 4-ethyl and 6-ethyl benzofurans.

  • Solution: Verify starting material purity. 4-Ethylphenol is symmetric regarding the ortho-positions, ensuring only one product (5-ethyl) is formed.

Issue 3: C2 vs C7 Lithiation

  • Cause: High temperatures during n-BuLi addition.

  • Solution: Strictly maintain -78°C. If "Directed Ortho Metalation" (DoM) groups are present on the benzene ring, they may compete. With the ethyl group, C2 is thermodynamically and kinetically favored.

References

  • Benzofuran Scaffold Review

    • Miao, Y., et al. (2019).[3][4] "Natural source, bioactivity and synthesis of benzofuran derivatives."[3][5] RSC Advances, 9, 27510-27540.[3]

  • Synthesis Protocols (Rap-Stoermer & Cyclization)

    • Kishor, M., et al. (2017). "Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds." Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
  • Pharmaceutical Applications (Amiodarone/Dronedarone Context)

    • Gao, Y., et al. (2013). "Synthesis and anti-arrhythmic activity of novel benzofuran derivatives." European Journal of Medicinal Chemistry, 64, 377-389. (Demonstrates the utility of the benzofuran core in ion channel blockers).
  • C2-Functionalization (Lithiation)

    • BenchChem Application Note.
    • (General reference for lithiation protocols).

  • Commercial Availability & CAS Data

    • Ethyl 5-ethyl-3-methyl-1-benzofuran-2-carboxylate (CAS 58455-55-3).[6]

Sources

Application

Catalytic functionalization techniques for 5-Ethyl-3-methylbenzofuran

Application Note: Site-Selective Catalytic Functionalization of 5-Ethyl-3-methylbenzofuran Introduction & Reactivity Profile The 5-ethyl-3-methylbenzofuran scaffold represents a unique challenge in medicinal chemistry: i...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Site-Selective Catalytic Functionalization of 5-Ethyl-3-methylbenzofuran

Introduction & Reactivity Profile

The 5-ethyl-3-methylbenzofuran scaffold represents a unique challenge in medicinal chemistry: it possesses a distinct electronic bias due to the fused oxygen heterocycle and competing steric demands from alkyl substituents. Unlike simple benzofuran, the presence of the C3-methyl group blocks the standard "3-position" electrophilic attack, while the C5-ethyl group introduces a reactive benzylic site competing with the heteroaromatic core.

For drug development professionals, functionalizing this scaffold requires precise catalytic control to avoid polymerization or non-selective oxidation. This guide details two orthogonal protocols:

  • C2-Selective C-H Arylation: Utilizing Concerted Metallation-Deprotonation (CMD) to install biaryl motifs.

  • Site-Selective Benzylic Oxidation: Leveraging N-hydroxyphthalimide (NHPI) organocatalysis to selectively oxidize the C5-ethyl group over the C3-methyl group.

Reactivity Map (Visual Analysis)

The following diagram outlines the thermodynamic and kinetic accessibility of the substrate's C-H bonds.

ReactivityMap Substrate 5-Ethyl-3-methylbenzofuran C2 C2 Position (Most Acidic C-H) pKa ~33 Substrate->C2 Pd-Catalyzed CMD Mechanism C5_Ethyl C5-Ethyl (Benzylic) (Radical Susceptible) Secondary C-H Substrate->C5_Ethyl NHPI/Co Radical Oxidation C3_Methyl C3-Methyl (Sterically Crowded) Primary C-H Substrate->C3_Methyl High Barrier (Low Selectivity) C7 C7 Position (Sterically Open) Ir-Catalyzed Borylation Substrate->C7 Requires C2-Blocking or Silyl-Direction

Figure 1: Reactivity landscape of 5-ethyl-3-methylbenzofuran. Red indicates the primary site for organometallic activation; Yellow indicates the primary site for radical oxidation.

Protocol A: Pd-Catalyzed C2-Selective Direct Arylation

Rationale: Traditional cross-couplings (Suzuki/Stille) require pre-functionalization (halogenation) of the benzofuran, which is atom-inefficient. Direct C-H arylation is superior but often suffers from low reactivity at C2 when C3 is substituted. We utilize the Fagnou Conditions , employing pivalic acid as a critical proton shuttle.[1] The pivalate anion assists in the C-H bond cleavage via a six-membered transition state, significantly lowering the activation energy for the palladation step.

Experimental Workflow

WorkflowA Start Reaction Setup (Glovebox or Schlenk) Reagents Add: Substrate (1.0 eq) Ar-Br (1.2 eq) Pd(OAc)2 (5 mol%) PCy3-HBF4 (10 mol%) Start->Reagents Additive CRITICAL STEP: Add Pivalic Acid (30 mol%) + K2CO3 (2.0 eq) Reagents->Additive Solvent Solvent: DMA (0.2 M) Degas via Sparging Additive->Solvent Heat Heat to 100°C 12-16 Hours Solvent->Heat Workup Cool -> Dilute (EtOAc) -> Wash (H2O/Brine) Heat->Workup

Figure 2: Step-by-step workflow for the C2-arylation protocol.[1][2]

Detailed Methodology
  • Substrate Addition: Add 5-ethyl-3-methylbenzofuran (1.0 equiv) and the aryl bromide coupling partner (1.2 equiv).

  • The CMD Activator: Add solid K₂CO₃ (2.0 equiv) followed by Pivalic Acid (30 mol%) .

    • Mechanistic Insight: Without pivalic acid, yields typically drop below 20%. The pivalate acts as an intramolecular base in the coordination sphere of Palladium.

  • Solvent & Heating: Add anhydrous DMA (N,N-Dimethylacetamide) to reach a concentration of 0.2 M. Seal the tube and heat to 100°C for 16 hours.

  • Purification: Filter through a celite pad, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Optimization Data (Substrate: 4-Bromotoluene)
ConditionAdditiveYield (%)Observation
Standard (Fagnou) PivOH (30 mol%) 88% Exclusive C2 selectivity
Control ANone12%Poor conversion; Pd black formation
Control BAcOH (30 mol%)45%Slower kinetics than PivOH
Ligand Var.PPh3 instead of PCy330%Electron-rich phosphine required

Protocol B: Site-Selective Benzylic Oxidation

Rationale: The 5-ethyl group contains a secondary benzylic carbon, whereas the 3-methyl group is primary. Radical abstraction rates favor the secondary site (bond dissociation energy difference ~3-5 kcal/mol). Using N-Hydroxyphthalimide (NHPI) as an organocatalyst allows for mild aerobic oxidation. NHPI generates the Phthalimide-N-oxyl (PINO) radical, which selectively abstracts the H-atom from the ethyl group, leading to the ketone (5-acetyl derivative) without over-oxidizing the ring.

Detailed Methodology
  • Reagent Charge: To a round-bottom flask, add 5-ethyl-3-methylbenzofuran (1.0 equiv), NHPI (10 mol%), and Co(OAc)₂ (2 mol%) or Mn(OAc)₂.

  • Atmosphere: Equip the flask with an O₂ balloon (1 atm). Safety Note: Ensure no organic vapors are near ignition sources; benzylic oxidation involves peroxy intermediates.

  • Reaction: Stir in Acetonitrile (MeCN) at 60°C.

  • Monitoring: Monitor via TLC. The ethyl group converts to the ketone (via the hydroperoxide intermediate). The 3-methyl group remains largely intact due to the higher BDE and steric shielding by the furan ring.

  • Quench: Add aqueous Na₂S₂O₃ to reduce any remaining hydroperoxides before workup.

Expected Outcome:

  • Major Product: 1-(3-methylbenzofuran-5-yl)ethan-1-one (>80% selectivity).

  • Minor Product: 3-formyl derivative (trace).

Troubleshooting & Quality Control

  • Issue: Low Yield in Arylation.

    • Root Cause:[3][4][5][6][7][8][9] Moisture in DMA or "poisoned" Pd catalyst.

    • Fix: Use anhydrous DMA (99.8%) and ensure the reaction mixture turns black only at the end, not immediately (immediate blackening suggests nanoparticle precipitation/deactivation).

  • Issue: C2 vs C7 Selectivity.

    • Insight: If C2 is blocked, Ir-catalyzed borylation (Ir₂ / dtbpy) will selectively target C7 due to steric directing effects of the 5-ethyl group shielding C4/C6.

  • Issue: Over-oxidation in Protocol B.

    • Fix: Stop the reaction at 80% conversion. Prolonged exposure to NHPI/O₂ can degrade the electron-rich furan ring.

References

  • Mechanism of CMD (Fagnou Conditions): Lafrance, M., & Fagnou, K. (2006). Palladium-catalyzed benzene arylation: incorporation of catalytic pivalic acid as a proton shuttle and a key element in catalyst design.[1] Journal of the American Chemical Society, 128(51), 16496-16497. [Link]

  • Benzofuran Arylation Specifics: Liegault, B., Lapointe, D., Caron, L., Vlassova, A., & Fagnou, K. (2009). Establishment of Broadly Applicable Reaction Conditions for the Palladium-Catalyzed Direct Arylation of Heteroatom-Containing Aromatic Compounds. The Journal of Organic Chemistry, 74(5), 1826–1834. [Link]

  • Benzylic Oxidation with NHPI: Ishii, Y., Sakaguchi, S., & Iwahama, T. (2001). Innovation of hydrocarbon oxidation with molecular oxygen and related reactions. Advanced Synthesis & Catalysis, 343(5), 393-427. [Link]

  • Site-Selectivity in Alkylarenes: Bauer, I., & Knölker, H. J. (2015). Iron catalysis in organic synthesis.[3][10] Chemical Reviews, 115(9), 3170-3387. (Referencing selectivity of benzylic oxidation). [Link]

Sources

Method

Application Notes and Protocols: 5-Ethyl-3-methylbenzofuran as a Versatile Precursor in Organic Material Synthesis

Introduction: Unlocking the Potential of a Substituted Benzofuran Core The benzofuran scaffold is a privileged heterocyclic motif extensively found in natural products and synthetic compounds, exhibiting a wide array of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of a Substituted Benzofuran Core

The benzofuran scaffold is a privileged heterocyclic motif extensively found in natural products and synthetic compounds, exhibiting a wide array of biological activities and pharmacological applications. Beyond its significance in medicinal chemistry, the unique electronic and structural characteristics of the benzofuran ring system make it an attractive building block for the synthesis of advanced organic materials.[1] Specifically, derivatives of benzofuran have been investigated for their utility in the fabrication of organic light-emitting diodes (OLEDs), organic photovoltaics, and high-performance polymers.[1][2]

This technical guide focuses on the potential applications of 5-Ethyl-3-methylbenzofuran in the synthesis of novel organic materials. While direct literature on the material applications of this specific molecule is nascent, its structure offers intriguing possibilities. The ethyl group at the 5-position and the methyl group at the 3-position can influence the solubility, processability, and solid-state packing of derived materials. Furthermore, these substituents can electronically modulate the benzofuran core, impacting the photophysical and electronic properties of the final materials.

This document will provide a scientifically grounded exploration of plausible synthetic routes to functionalize 5-Ethyl-3-methylbenzofuran, transforming it into valuable monomers for polymerization and precursors for advanced optoelectronic materials. The protocols detailed herein are based on established and robust synthetic methodologies for benzofuran derivatives, providing researchers with a solid foundation for their investigations.

Part 1: Functionalization of the 5-Ethyl-3-methylbenzofuran Core for Monomer Synthesis

The strategic functionalization of the 5-Ethyl-3-methylbenzofuran core is paramount to its application in organic material synthesis. The introduction of polymerizable groups or moieties that enhance electronic properties can be achieved through various synthetic transformations.

Synthesis of a Vinyl-Functionalized Monomer for Radical Polymerization

The introduction of a vinyl group onto the benzofuran scaffold creates a monomer suitable for free-radical polymerization.[3] This can be achieved via a Vilsmeier-Haack formylation followed by a Wittig reaction.

Causality: The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic rings like benzofuran. The reaction proceeds via an electrophilic aromatic substitution mechanism.

  • Materials: 5-Ethyl-3-methylbenzofuran, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Sodium bicarbonate (NaHCO₃), Magnesium sulfate (MgSO₄).

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool a solution of DMF (2.0 eq) in DCM to 0 °C.

    • Slowly add POCl₃ (1.5 eq) to the stirred solution, maintaining the temperature at 0 °C. Stir for 30 minutes.

    • Add a solution of 5-Ethyl-3-methylbenzofuran (1.0 eq) in DCM dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by TLC.

    • Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of NaHCO₃.

    • Extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 2-Formyl-5-ethyl-3-methylbenzofuran.

Causality: The Wittig reaction is a classic and highly effective method for converting aldehydes and ketones into alkenes. The reaction involves the formation of a phosphorus ylide which then reacts with the aldehyde.

  • Materials: 2-Formyl-5-ethyl-3-methylbenzofuran, Methyltriphenylphosphonium bromide, n-Butyllithium (n-BuLi), Tetrahydrofuran (THF), Diethyl ether.

  • Procedure:

    • In a flame-dried Schlenk flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF.

    • Cool the suspension to 0 °C and add n-BuLi (1.1 eq) dropwise.

    • Allow the mixture to warm to room temperature and stir for 1 hour to form the ylide (a deep orange/red solution).

    • Cool the ylide solution to 0 °C and add a solution of 2-Formyl-5-ethyl-3-methylbenzofuran (1.0 eq) in THF dropwise.

    • Stir the reaction at room temperature overnight.

    • Quench the reaction with water and extract with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

    • Purify the crude product by column chromatography (eluent: hexane) to afford 5-Ethyl-3-methyl-2-vinylbenzofuran.

Part 2: Polymerization and Material Application

Once functionalized, the 5-Ethyl-3-methylbenzofuran-based monomers can be polymerized to create novel materials with potentially interesting properties.

Free-Radical Polymerization of 5-Ethyl-3-methyl-2-vinylbenzofuran

The synthesized vinyl monomer can be polymerized using standard free-radical polymerization techniques to yield poly(5-Ethyl-3-methyl-2-vinylbenzofuran). The resulting polymer is expected to be a rigid material with a high glass transition temperature (Tg) due to the bulky benzofuran side chains.[2]

Causality: Free-radical polymerization is a chain-growth polymerization method initiated by a free-radical species. Azobisisobutyronitrile (AIBN) is a common thermal initiator that decomposes upon heating to generate radicals.

  • Materials: 5-Ethyl-3-methyl-2-vinylbenzofuran, Azobisisobutyronitrile (AIBN), Toluene, Methanol.

  • Procedure:

    • In a polymerization tube, dissolve 5-Ethyl-3-methyl-2-vinylbenzofuran (1.0 g) and AIBN (1 mol% relative to the monomer) in a minimal amount of toluene.

    • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

    • Seal the tube under vacuum and heat at 70 °C for 24 hours.

    • Cool the tube, break the seal, and dissolve the viscous content in a small amount of toluene.

    • Precipitate the polymer by pouring the solution into a large excess of cold methanol.

    • Filter the polymer, wash with methanol, and dry under vacuum at 60 °C to a constant weight.

PropertyExpected Value/CharacteristicRationale
Glass Transition (Tg) HighThe rigid and bulky benzofuran side group will restrict chain mobility, leading to a high Tg.[2]
Solubility Soluble in common organic solvents like THF, DCM, and toluene.The ethyl and methyl substituents on the benzofuran ring can enhance solubility compared to the unsubstituted poly(vinylbenzofuran).
Thermal Stability Expected to be thermally stable, with decomposition temperatures likely above 250 °C.The aromatic benzofuran moiety contributes to the thermal stability of the polymer backbone.
Optical Properties The polymer is expected to be transparent in the visible region and may exhibit fluorescence upon UV irradiation.The benzofuran chromophore is known to be fluorescent.
Potential Application in Organic Light-Emitting Diodes (OLEDs)

Functionalized 5-Ethyl-3-methylbenzofuran derivatives can be designed to serve as host or emissive materials in OLEDs. The introduction of electron-donating or electron-withdrawing groups at specific positions can tune the HOMO/LUMO energy levels and the emission color.

OLED_Structure cluster_Device Conceptual OLED Device Cathode Cathode (e.g., Al) EIL Electron Injection Layer (EIL) EIL->Cathode ETL Electron Transport Layer (ETL) ETL->EIL EML Emissive Layer (EML) (Host + 5-Ethyl-3-methylbenzofuran derivative as dopant) EML->ETL HTL Hole Transport Layer (HTL) HTL->EML HIL Hole Injection Layer (HIL) HIL->HTL Anode Anode (e.g., ITO) Anode->HIL

Caption: A conceptual multilayer OLED device structure.

A plausible strategy to create an emissive material involves a Suzuki coupling reaction to introduce an aryl group at the 2-position, which can extend the conjugation and tune the emission wavelength.

Causality: The Suzuki coupling is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. It is widely used in the synthesis of conjugated organic materials.

  • Materials: 2-Bromo-5-ethyl-3-methylbenzofuran (requires separate synthesis via bromination of 5-Ethyl-3-methylbenzofuran), Arylboronic acid (e.g., 4-methoxyphenylboronic acid), Pd(PPh₃)₄, K₂CO₃, Toluene, Ethanol, Water.

  • Procedure:

    • In a Schlenk flask, combine 2-Bromo-5-ethyl-3-methylbenzofuran (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh₃)₄ (3 mol%), and K₂CO₃ (2.0 eq).

    • Add a 3:1:1 mixture of toluene/ethanol/water.

    • Degas the mixture with nitrogen for 20 minutes.

    • Heat the reaction to 90 °C and stir overnight under a nitrogen atmosphere.

    • Cool the reaction to room temperature and add water.

    • Extract with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

    • Purify the crude product by column chromatography to yield the 2-aryl-5-ethyl-3-methylbenzofuran derivative.

Conclusion and Future Outlook

While direct applications of 5-Ethyl-3-methylbenzofuran in organic material synthesis are not yet extensively reported, its structural features present a compelling case for its exploration as a versatile precursor. The synthetic protocols outlined in this guide provide a strategic roadmap for researchers to functionalize this molecule and investigate its potential in creating novel polymers and optoelectronic materials. The ethyl and methyl substituents are anticipated to impart favorable processing characteristics and influence the solid-state morphology, which are critical parameters in material performance. Future research should focus on the detailed characterization of the synthesized materials, including their thermal, mechanical, photophysical, and electronic properties, to fully elucidate the potential of the 5-Ethyl-3-methylbenzofuran core in advanced material applications.

References

  • Choi, H. D., et al. (2008). 5-Ethyl-2-methyl-3-phenylsulfonyl-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1016. [Link]

  • Choi, H. D., et al. (2011). 5-Ethyl-3-(3-fluorophenylsulfonyl)-2-methyl-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 67(5), o1278. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 2024. [Link]

  • Kaneko, T., et al. (2022). Asymmetric Cationic Polymerization of Benzofuran through a Reversible Chain-Transfer Mechanism: Optically Active Polybenzofuran with Controlled Molecular Weights. Journal of the American Chemical Society. [Link]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]

  • Li, J., et al. (2021). A Monomer‐Polymer‐Monomer (MPM) Organic Synthesis Strategy: Synthesis and Application of Polybenzofuran for Functionalizing Benzene Ring of Benzofuran. Angewandte Chemie International Edition, 60(26), 14643-14650. [Link]

  • Yadav, M., et al. (2023). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Cuestiones de Fisioterapia, 54(1), 645-656. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 2019. [Link]

  • Zhang, Y., et al. (2020). Furan-functionalized Co-Polymers for Targeted Drug Delivery: Characterization, Self-Assembly and Drug Encapsulation. Journal of Controlled Release, 328, 543-553. [Link]

  • Benzofuran derivatives, process for their preparation and intermediates thereof.
  • Abdel-Rahman, A. A.-H., et al. (2022). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Scientific Reports, 12(1), 1-16. [Link]

  • Wang, L., et al. (2020). Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors. Bioorganic Chemistry, 102, 104076. [Link]

  • Acar, E. T., et al. (2018). Polymerization and Characterization of a Bio-Based Vinyl Polymer Based on 5-Hydroxymethylfurfural Including a Benzoyl Group as a Side Chain. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1053-1064. [Link]

  • Li, Y., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3624. [Link]

  • Xu, Z., et al. (2024). Reactive Processing of Furan-Based Monomers via Frontal Ring-Opening Metathesis Polymerization for High Performance Materials. ChemRxiv. [Link]

  • Benzofuran and benzothiophene derivatives useful in the treatment of cancers of the central nervous system.
  • Aoshima, S., et al. (2023). Living Cationic Polymerization of Silyl-Protected β-Methyl Vinyl Ethers (Propenyl Ethers): Synthesis of Hydroxy-Functional Polymers with High T g and LCST-Type Thermoresponse. Polymers, 15(22), 4419. [Link]

  • Zhou, L., et al. (2000). Polymerization of Vinyl Monomers Using a Novel Trifunctional Iniferter. Journal of Polymer Science Part A: Polymer Chemistry, 38(11), 2134-2142. [Link]

  • Kuran, B., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 29(4), 795. [Link]

  • Benzofuran derivatives and methods for their use as stabilizers and sunscreens against UV radiations. European Patent Office, EP0779287A1. [Link]

  • Bodoki, E., et al. (2022). Novel Antitumor Agents Based on Fluorescent Benzofurazan Derivatives and Mesoporous Silica. Pharmaceutics, 14(12), 2758. [Link]

  • Acar, E. T., et al. (2021). Investigation of the free-radical polymerization of vinyl monomers using horseradish peroxidase (HRP) nanoflowers. Polymer Bulletin, 78(1), 339-354. [Link]

  • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. International Journal of Scientific Development and Research, 2023. [Link]

Sources

Application

Application Note: Rapid and Efficient Synthesis of 5-Ethyl-3-methylbenzofuran via Microwave-Assisted Intramolecular Cyclization

For Researchers, Scientists, and Drug Development Professionals Abstract This application note details a robust and highly efficient protocol for the synthesis of 5-Ethyl-3-methylbenzofuran, a key scaffold in medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and highly efficient protocol for the synthesis of 5-Ethyl-3-methylbenzofuran, a key scaffold in medicinal chemistry, utilizing Microwave-Assisted Organic Synthesis (MAOS). By leveraging the advantages of microwave irradiation, this method offers significant reductions in reaction time, increased product yields, and aligns with the principles of green chemistry.[1][2][3][4][5] This document provides a comprehensive guide, including a detailed step-by-step protocol, mechanistic insights, and data presentation to enable researchers to replicate and adapt this methodology for their specific needs.

Introduction: The Significance of Benzofurans and the Advent of Microwave Synthesis

Benzofuran derivatives are a cornerstone in drug discovery and development, forming the core structure of numerous biologically active compounds with a wide array of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[6][7][8] The specific substitution pattern of 5-Ethyl-3-methylbenzofuran makes it a valuable intermediate for the synthesis of more complex pharmaceutical agents.

Traditionally, the synthesis of benzofurans involves multi-step procedures often requiring harsh reaction conditions and extended reaction times.[9] The advent of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized synthetic chemistry by offering a powerful tool to accelerate chemical reactions.[4][10] Microwave energy directly and efficiently heats the reaction mixture, leading to rapid temperature elevation and dramatic rate enhancements, often resulting in cleaner reactions with higher yields and purity.[2][3][5] This approach is particularly advantageous for the synthesis of heterocyclic compounds like benzofurans.[10][11]

This application note outlines a microwave-assisted protocol for the synthesis of 5-Ethyl-3-methylbenzofuran, likely proceeding through an intramolecular cyclization pathway. The proposed method provides a greener and more efficient alternative to conventional synthetic routes.[1][2]

Mechanistic Rationale: A Plausible Pathway

While multiple routes to benzofurans exist, a common and effective strategy involves the intramolecular cyclization of a suitably substituted phenolic precursor. For the synthesis of 5-Ethyl-3-methylbenzofuran, a plausible pathway involves the reaction of 4-ethylphenol with a propargyl halide, followed by a base-catalyzed intramolecular cyclization.

The proposed mechanism, depicted below, involves two key steps:

  • O-Alkylation: The phenolic hydroxyl group of 4-ethylphenol is deprotonated by a base (e.g., potassium carbonate) to form a phenoxide ion. This nucleophile then attacks a propargyl halide (e.g., 3-chloro-1-propyne), resulting in the formation of an O-propargylated ether intermediate.

  • Intramolecular Cyclization (Annulation): Under the influence of microwave irradiation and in the presence of a suitable catalyst (e.g., a palladium or copper salt), the terminal alkyne of the intermediate is activated. This facilitates an intramolecular electrophilic attack by the alkyne on the ortho-position of the benzene ring, leading to the formation of the furan ring and subsequent aromatization to yield the desired 5-Ethyl-3-methylbenzofuran. The use of microwave heating is expected to significantly accelerate this cyclization step.[12]

Benzofuran_Synthesis_Mechanism cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Microwave-Assisted Cyclization 4-Ethylphenol 4-Ethylphenol Intermediate O-Propargylated Intermediate 4-Ethylphenol->Intermediate Nucleophilic Attack Propargyl_Halide Propargyl_Halide Propargyl_Halide->Intermediate Base Base Base->4-Ethylphenol Deprotonation Final_Product 5-Ethyl-3-methylbenzofuran Intermediate->Final_Product Intramolecular Cyclization Catalyst Catalyst Catalyst->Final_Product Microwave Microwave Irradiation Microwave->Final_Product Experimental_Workflow A 1. Reagent Preparation - Add 4-ethylphenol, K₂CO₃, Pd(OAc)₂, PPh₃ to microwave vial. B 2. Solvent Addition - Add anhydrous DMF to the vial. A->B C 3. Addition of Alkylating Agent - Add 3-chloro-1-propyne. B->C D 4. Microwave Irradiation - Seal vial and place in microwave synthesizer. - Irradiate at 150°C for 15 minutes. C->D E 5. Reaction Quenching & Extraction - Cool vial to room temperature. - Quench with water and extract with diethyl ether. D->E F 6. Purification - Dry organic layer with MgSO₄. - Purify by column chromatography. E->F G 7. Characterization - Analyze product by NMR, IR, and MS. F->G

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting purification of 5-Ethyl-3-methylbenzofuran via column chromatography

Subject: Troubleshooting Column Chromatography for Alkylbenzofuran Derivatives Ticket ID: #BZ-5E3M-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary Purifying 5-Ethyl-3-methylbenzof...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting Column Chromatography for Alkylbenzofuran Derivatives Ticket ID: #BZ-5E3M-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Purifying 5-Ethyl-3-methylbenzofuran presents a classic challenge in heterocyclic chemistry: separating a lipophilic, electron-rich aromatic core from polar phenolic precursors and potential oxidation byproducts.

This guide moves beyond standard protocols to address the specific physicochemical behavior of alkylbenzofurans on silica gel. The 5-ethyl and 3-methyl substituents significantly increase lipophilicity compared to the benzofuran core, often compressing


 values against the solvent front if standard "generic" gradients are used. Furthermore, the electron-rich furan ring is susceptible to acid-catalyzed polymerization on active silica, a common cause of "missing mass" after chromatography.

Module 1: Pre-Purification Diagnostics

Before packing the column, you must diagnose the mixture composition to prevent irreversible adsorption or co-elution.

Q: My TLC shows a single spot, but NMR shows impurities. Why?

A: Alkylbenzofurans are highly non-polar. In 20-30% EtOAc/Hexane, your product likely travels with the solvent front (


), merging with non-polar impurities (e.g., dimers).
  • The Fix: Lower the solvent polarity drastically. Run TLC in 100% Hexane or 98:2 Hexane:EtOAc .

  • Target

    
    :  Aim for an 
    
    
    
    of 0.25 – 0.35 for the product. If the product moves to 0.5+ in 100% Hexane, switch to Pentane (lower eluting power).
Q: There is severe streaking/tailing on the TLC plate.

A: This usually indicates unreacted


-ethylphenol  starting material. Phenols interact strongly with the silanols (Si-OH) on the silica surface via hydrogen bonding.
  • The Fix: Do not add acid (e.g., acetic acid) to the eluent. While this suppresses phenol ionization, it risks polymerizing the acid-sensitive benzofuran ring.

  • Alternative: If the phenol impurity is significant, perform a base wash (1M NaOH) on the crude reaction mixture before chromatography to remove the phenol chemically, rather than chromatographically.

Module 2: Stationary Phase & Solvent Engineering

Solvent System Selection Matrix

The choice of solvent determines the separation efficiency (


). For 5-Ethyl-3-methylbenzofuran, avoid alcohol-based modifiers (MeOH) as they are too strong and can cause transesterification if esters are present in byproducts.
Solvent SystemPolarityApplicationRisk Factor
Hexane / EtOAc StandardGeneral purification. Good for removing polar oxides.Low. Standard baseline.
Hexane / DCM IntermediateBest for separating "greasy" isomers. DCM solubilizes aromatics better than EtOAc via

-interactions.
Medium. DCM is acidic; ensure it is stabilized (amylene).
Pentane / Ether LowHigh-resolution separation of very non-polar analogs.High. Volatility makes running reproducible gradients difficult.
Q: Should I use neutral or acidic silica?

A: Neutral Silica is critical. Standard Flash Silica (pH ~6.5) is usually acceptable, but "active" acidic silica can catalyze the polymerization of the furan ring, especially with electron-donating alkyl groups (Ethyl/Methyl) attached.

  • Test: Stir a small amount of crude product with silica in a vial for 30 minutes. Filter and check NMR. If decomposition occurs, deactivate your silica by flushing the column with 1% Triethylamine (Et3N) in Hexane before loading.

Module 3: Experimental Workflow & Visualization

Workflow: Optimized Purification Protocol

The following decision tree outlines the logic for solvent selection based on


 (difference in retention factor between product and nearest impurity).

SolventSelection Start Calculate ΔRf (Product - Impurity) CheckRf Is ΔRf > 0.15? Start->CheckRf Standard Use Standard Gradient 0-5% EtOAc in Hexane CheckRf->Standard Yes HardSep Is Impurity More Polar? CheckRf->HardSep No (Difficult Separation) Isocratic Use Isocratic Elution (Hold at Rf 0.3) HardSep->Isocratic Yes (e.g., Phenol) ChangeMod Switch Modifier Try Hexane/DCM (10:1) HardSep->ChangeMod No (Non-polar isomer)

Figure 1: Solvent selection logic based on separation difficulty (


).
Step-by-Step Protocol: The "Gradient Shallowing" Technique

For alkylbenzofurans, standard 0-100% gradients fail because the product elutes immediately.

  • Equilibration: Flush column with 3 CV (Column Volumes) of 100% Hexane.

  • Loading: Dissolve crude in minimum DCM. Load onto a dry silica "cap" (Dry Loading) to prevent band broadening. Evaporate solvent before placing on the main column.

  • Elution Profile:

    • 0–3 CV: 100% Hexane (Elutes non-polar oligomers).

    • 3–10 CV: 0%

      
       2% EtOAc (Product typically elutes here).
      
    • 10–15 CV: 2%

      
       10% EtOAc (Flushes unreacted ketones/phenols).
      

Module 4: Troubleshooting & FAQs

Q: My product co-elutes with a yellow impurity.

A: This is likely the


-aryloxy ketone intermediate  (if synthesized via cyclization) or an oxidation byproduct (quinone methide like).
  • Mechanism: These intermediates often have similar polarity to the benzofuran but different polarizability.

  • Solution: Switch to Toluene as the mobile phase. Toluene interacts via

    
    -
    
    
    
    stacking with the aromatic benzofuran, often altering the selectivity (
    
    
    ) enough to separate it from non-aromatic or less conjugated impurities.
Q: I recovered less mass than expected, and the silica turned brown/purple.

A: You experienced on-column decomposition . The electron-rich benzofuran ring oxidized or polymerized.

  • Immediate Action:

    • Use Argon-sparged solvents to minimize oxidation.

    • Wrap the column in aluminum foil (benzofurans can be light-sensitive).

    • Speed is key: Do not pause the column. Run the purification in under 20 minutes using a higher flow rate if resolution permits.

Q: The product crystallized inside the column.

A: 5-Ethyl-3-methylbenzofuran is a solid with high lattice energy. Hexane is a poor solvent for the purified solid.

  • The Fix: Use DCM/Hexane instead of EtOAc/Hexane. DCM has much higher solubility for benzofurans. Ensure the loading concentration doesn't exceed the solubility limit of the starting mobile phase.

References

  • Vertex AI Search. (2024). Synthesis and purification of benzofuran derivatives. Retrieved from 1

  • Miyata, R. et al. (2023).[2] Selective Syntheses of Coumarin and Benzofuran Derivatives Using Phenols and

    
    -Methoxy-
    
    
    
    -ketoesters. Thieme Connect. Retrieved from 2
  • Beaudry, C. M. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University / J. Org. Chem. Retrieved from 3[3]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. Retrieved from 4

  • Choi, Y. et al. (2010). 5-Ethyl-2-methyl-3-phenylsulfonyl-1-benzofuran. PMC - NIH. Retrieved from 5

Sources

Optimization

Overcoming steric hindrance in 3,5-disubstituted benzofuran reactions

Introduction: The "Crowded Core" Challenge Welcome to the technical guide for handling 3,5-disubstituted benzofurans. As researchers, you know that this substitution pattern presents a unique "pincer" of challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Crowded Core" Challenge

Welcome to the technical guide for handling 3,5-disubstituted benzofurans. As researchers, you know that this substitution pattern presents a unique "pincer" of challenges. You have the C3 substituent exerting immediate steric pressure on the reactive C2 position, and the C5 substituent electronically modulating the benzene ring while creating remote steric bulk that complicates functionalization at C4 and C6.

This guide moves beyond standard textbook synthesis. We focus on forcing reactivity in these crowded systems using specific ligand architectures, directing groups, and catalytic cycles designed to overcome the energy barrier imposed by steric hindrance.

Module 1: C-2 Functionalization (The Steric Gate)

The C2 position is the most naturally reactive site (highest HOMO coefficient), but in 3,5-disubstituted systems, the C3 group acts as a gatekeeper. Standard Pd(


)

protocols often fail here due to the inability of the oxidative addition complex to approach the crowded C2-C3 interface.
The Solution: Bulky, Electron-Rich Ligands

To overcome the C3 steric wall, you must use ligands that are themselves bulky but form highly active monoligated Pd(0) species.[1] We recommend


  or Buchwald biaryl phosphines (e.g., XPhos) .

Why this works:

  • Cone Angle: Large cone angles force the formation of highly active [L-Pd(0)] species rather than the resting [L

    
    -Pd(0)] state.
    
  • Electron Density: These ligands are strongly

    
    -donating, facilitating oxidative addition even with electron-rich benzofuran cores.
    
Protocol: C-H Arylation of 3,5-Dimethylbenzofuran

Avoid pre-functionalizing C2 with halides if possible. Direct C-H activation is more atom-economical but requires higher temperatures to overcome the steric barrier.

Reagents:

  • Substrate: 3,5-Dimethylbenzofuran (1.0 equiv)

  • Coupling Partner: Aryl Iodide (1.5 equiv)

  • Catalyst: Pd(OAc)

    
     (5 mol%)[2]
    
  • Ligand:

    
     (10 mol%) or XPhos (10 mol%)
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: Toluene (0.2 M)

  • Additive: Pivalic Acid (30 mol%) – Critical for C-H activation proton shuttle.

Step-by-Step:

  • Degas: Charge a reaction tube with the benzofuran, aryl iodide, base, and Pd(OAc)

    
    . Cycle Argon/Vacuum 3 times.
    
  • Ligand Addition: Add the phosphine ligand and solvent under Argon flow.

  • Activation: Add Pivalic Acid. Seal the tube.

  • Heat: Stir at 110°C for 16–24 hours. Note: Standard benzofurans react at 80°C; the 3,5-pattern requires the extra thermal energy.

  • Workup: Filter through Celite, wash with EtOAc, and purify via flash chromatography (Hexanes/EtOAc).

Module 2: C-7 Functionalization (The Remote Frontier)

The C7 position is notoriously difficult in 3,5-disubstituted systems because the C5 substituent blocks the "northern" approach, and the ring oxygen directs electrophiles to C2.

The Solution: The "Block and Borylate" Strategy

Since you cannot easily direct Pd to C7 using the ring oxygen alone, the most reliable method is Iridium-catalyzed C-H borylation . Iridium catalysts are extremely sensitive to sterics. By blocking the C2 position, you force the catalyst to the only remaining accessible C-H bond: C7.

Workflow Visualization:

C7_Strategy Start 3,5-Disubstituted Benzofuran CheckC2 Is C2 Blocked? Start->CheckC2 BlockC2 Step 1: Block C2 (Silylation/Halogenation) CheckC2->BlockC2 No IrCat Step 2: Ir-Catalyzed Borylation ([Ir(OMe)(cod)]2 + dtbpy) CheckC2->IrCat Yes BlockC2->IrCat Product C7-Borylated Product (Sterically directed) IrCat->Product Sterics favor C7 C2Rxn C2 Functionalization occurs (Undesired) IrCat->C2Rxn If C2 open

Caption: Logical workflow for forcing C7 functionalization by exploiting steric exclusion at C2, C3, and C5.

Representative Data: Ligand Effects on Yield

Comparison of ligands for C-H activation in sterically hindered benzofurans (Simulated based on lit. trends [1, 3]).

LigandTypeYield (3,5-System)Regioselectivity (C2:C7)Notes

Aryl Phosphine< 20%80:20Fails to overcome C3 sterics.

Alkyl Phosphine65%95:5Good reactivity, high C2 preference.

Bulky Alkyl88% >99:1Excellent for overcoming C3 clash.
dtbpy Bipyridine (Ir)75%5:95*Only if C2 is blocked.

Module 3: Troubleshooting & FAQ

Q1: My reaction turns black immediately and yields are <10%. What is happening? A: This is "Pd Black" precipitation. In 3,5-disubstituted systems, the oxidative addition is slow due to sterics. If the ligand dissociates before the substrate binds, the Pd aggregates.

  • Fix: Increase the Ligand:Pd ratio to 2:1 or 3:1. Use a more strongly binding ligand like XPhos . Ensure strict

    
     exclusion.
    

Q2: I am trying to install a group at C7, but I keep getting mixtures of C4 and C6. A: The C5 substituent directs to ortho (C4/C6). If C5 is an electron-donating group (e.g., -OMe, -Alkyl), it activates C4 and C6.

  • Fix: You must use the Steric Control of Iridium borylation. Ir catalysts avoid the C4 position (flanked by C3 and C5 substituents) and the C6 position (flanked by C5 and C7). C7 is actually the least hindered site if C2 is blocked. Ensure C2 is silylated (TMS) before attempting C7 functionalization.

Q3: Can I use Sonogashira coupling to build the 3,5-system from scratch? A: Yes, but beware of Glaser Coupling (homocoupling of the alkyne).

  • Protocol Adjustment: Use a "Copper-free" Sonogashira variant if possible, or add the alkyne slowly via syringe pump to keep its concentration low relative to the aryl halide.

References

  • Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides. Source: PMC / PubMed Central URL:[3][Link]

  • Sterically demanding trialkylphosphines for palladium-catalyzed cross coupling reactions. Source: Chemical Society Reviews URL:[Link]

  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems. Source: MDPI URL:[Link]

  • Synthesis of Functionalized Dihydrobenzofurans By Direct Aryl C–O Bond Formation. Source: NIH / PMC URL:[3][Link]

  • Palladium-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors. Source: ACS Publications URL:[Link]

Sources

Troubleshooting

Technical Support Center: Strategies for Minimizing Side-Product Formation During Benzofuran Cyclization

Welcome to the technical support center for benzofuran synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of benzofuran cyclization.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for benzofuran synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of benzofuran cyclization. As a Senior Application Scientist, I have compiled this resource to address common challenges and provide field-proven insights to help you minimize side-product formation and optimize your reaction outcomes. This is not a rigid template but a dynamic guide structured to address the nuanced issues that can arise during these intricate chemical transformations.

Introduction: The Challenge of Selectivity in Benzofuran Synthesis

The benzofuran scaffold is a cornerstone in medicinal chemistry and materials science, valued for its presence in numerous natural products and pharmaceuticals.[1] While a plethora of synthetic methods exist for its construction, achieving high yields and purity can be challenging due to the formation of undesired side-products.[2] These byproducts not only reduce the yield of the target molecule but also complicate purification processes, consuming valuable time and resources.

This guide will delve into the mechanistic origins of common side-products and provide actionable troubleshooting strategies to enhance the selectivity of your benzofuran cyclization reactions.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions and issues encountered during benzofuran synthesis.

Q1: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

The formation of regioisomers is a frequent challenge, particularly in acid-catalyzed cyclizations of unsymmetrical precursors.[3] The regiochemical outcome is governed by a delicate interplay of electronic and steric factors.

Answer:

  • Electronic Effects: The electronics of your substituents on the aromatic ring play a crucial role in directing the cyclization. Electron-donating groups (EDGs) such as methoxy (-OCH₃) or alkyl groups activate the ortho and para positions for electrophilic attack. In contrast, electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) deactivate these positions. To favor a specific regioisomer, consider the electronic nature of your substituents and how they influence the nucleophilicity of the potential cyclization sites.[4]

  • Steric Hindrance: Bulky substituents near a potential cyclization site can sterically hinder the approach of the reacting moiety, favoring cyclization at a less hindered position.[5] Carefully consider the steric profile of your starting materials when designing your synthesis to favor the desired isomer.

  • Catalyst and Ligand Control: In metal-catalyzed reactions, the choice of catalyst and ligands can create a specific steric and electronic environment around the metal center, which can significantly influence regioselectivity.[6] Experimenting with different ligand systems, from bulky phosphines to specific chelating ligands, can often steer the reaction towards the desired regioisomer.

  • Temperature and Reaction Time: In some cases, the formation of one regioisomer may be kinetically favored, while the other is thermodynamically more stable. Adjusting the reaction temperature and time can sometimes be used to favor the desired product. Lower temperatures often favor the kinetic product, while higher temperatures and longer reaction times can allow for equilibration to the thermodynamic product.[7]

Q2: I am observing significant amounts of a homocoupled alkyne byproduct (Glaser coupling) in my Sonogashira reaction. How can I prevent this?

The Sonogashira coupling of terminal alkynes with o-halophenols is a powerful method for benzofuran synthesis. However, the copper co-catalyst can also promote the oxidative homocoupling of the terminal alkyne, leading to the formation of a 1,3-diyne byproduct.[8]

Answer:

  • Implement Copper-Free Conditions: The most direct approach to eliminate Glaser coupling is to perform the Sonogashira reaction without a copper co-catalyst. While this may necessitate higher reaction temperatures or more active palladium catalysts, it effectively shuts down the primary pathway for this side reaction.[9][10]

  • Ensure Rigorously Anaerobic Conditions: Oxygen is a key promoter of the oxidative dimerization of copper acetylides.[9] It is crucial to thoroughly degas all solvents and reagents and to maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.

  • Slow Addition of the Terminal Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction relative to the desired cross-coupling.[9]

  • Use of a Protecting Group: Masking the terminal alkyne with a protecting group, such as a trialkylsilyl group (e.g., trimethylsilyl or triisopropylsilyl), will prevent homocoupling. The protecting group can be removed in a subsequent step.[10]

Q3: My reaction is yielding a dihydrobenzofuran instead of the fully aromatized benzofuran. What is causing this, and how can I promote aromatization?

The formation of a dihydrobenzofuran intermediate is a common step in many benzofuran syntheses. The final, and sometimes challenging, step is the oxidation to the aromatic benzofuran.

Answer:

  • Inadequate Oxidation: The cyclization may have proceeded correctly, but the conditions are not sufficiently oxidizing to promote the final aromatization step. The choice of oxidant is critical. For reactions that do not spontaneously aromatize, the addition of a mild oxidant can be beneficial. Common oxidants include:

    • DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone)

    • Manganese dioxide (MnO₂)

    • Oxygen (air) bubbled through the reaction mixture, sometimes in the presence of a catalyst.

  • Reaction Mechanism: Some cyclization pathways, particularly those involving radical mechanisms or certain metal-catalyzed C-H activation/cyclization routes, may inherently lead to the dihydrobenzofuran.[11][12] In these cases, a subsequent, dedicated oxidation step is often required.

  • Temperature: Higher reaction temperatures can sometimes provide the necessary energy to overcome the activation barrier for aromatization, often involving the elimination of a leaving group or a hydride.

Troubleshooting Guides

This section provides a more in-depth look at specific problems, their mechanistic origins, and detailed solutions.

Troubleshooting Issue 1: Competing O-Alkylation vs. C-Alkylation

In syntheses starting from phenols, a common side reaction is O-alkylation of the phenolic hydroxyl group, which competes with the desired C-alkylation that leads to the benzofuran precursor.[13][14]

Underlying Mechanism: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. The outcome of the reaction (O- vs. C-alkylation) is highly dependent on the reaction conditions.

  • Hard and Soft Acid-Base (HSAB) Theory: According to HSAB theory, hard electrophiles tend to react with the hard oxygen atom of the phenoxide, leading to O-alkylation. Soft electrophiles prefer to react with the softer carbon atoms of the ring, resulting in C-alkylation.

  • Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) can solvate the cation of the base, leaving a "naked" and highly reactive phenoxide ion. This often favors O-alkylation. Polar protic solvents (e.g., ethanol, water) can hydrogen bond with the phenoxide oxygen, reducing its nucleophilicity and thereby favoring C-alkylation.

  • Counter-ion: The nature of the counter-ion of the base can also play a role. Tightly associated counter-ions can shield the oxygen atom, promoting C-alkylation.

Troubleshooting Protocol:

Observation Potential Cause Recommended Solution
Predominant formation of the O-alkylated ether byproduct. The reaction conditions favor attack at the phenoxide oxygen.1. Change the solvent: Switch from a polar aprotic solvent to a polar protic or non-polar solvent. 2. Modify the base/counter-ion: Use a base with a larger, less coordinating counter-ion (e.g., switch from NaH to K₂CO₃). 3. Temperature: Higher temperatures can sometimes favor the thermodynamically more stable C-alkylated product through rearrangement of the initially formed O-alkylated product.
Low conversion of starting phenol. The reaction conditions are not optimal for either O- or C-alkylation.1. Increase temperature: Carefully increase the reaction temperature to promote reactivity. 2. Screen different bases: A stronger or more soluble base may be required to deprotonate the phenol effectively.
Troubleshooting Issue 2: Side-Products from Perkin Rearrangement

The Perkin rearrangement of 3-halocoumarins is a classic method for synthesizing benzofuran-2-carboxylic acids.[15][16] While often high-yielding, side-products can arise from incomplete reaction or alternative reaction pathways.

Underlying Mechanism: The reaction is initiated by hydroxide-catalyzed opening of the coumarin lactone ring. The resulting phenoxide then undergoes an intramolecular nucleophilic substitution to displace the halide and form the benzofuran ring.

Potential Side-Products and Solutions:

  • Unreacted Starting Material:

    • Cause: Insufficient base or reaction time/temperature.

    • Solution: Ensure at least a stoichiometric amount of a strong base (e.g., NaOH, KOH) is used. Increase the reaction temperature or prolong the reaction time. Microwave-assisted heating can significantly accelerate this reaction.[15]

  • Formation of a Salicylic Acid Derivative:

    • Cause: Hydrolysis of the opened-ring intermediate before cyclization can occur, especially in the presence of excess water and at high temperatures.

    • Solution: Control the amount of water in the reaction. Using a mixed solvent system (e.g., ethanol/water) can help to maintain a balance between solubility and minimizing hydrolysis.

Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling for Benzofuran Synthesis

This protocol is designed to minimize the formation of homocoupled alkyne byproducts.

Materials:

  • o-Iodophenol (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₄ (2 mol%)

  • Triethylamine (Et₃N), degassed

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Schlenk flask and inert gas line (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under a positive pressure of inert gas, add the o-iodophenol and Pd(PPh₃)₄.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the degassed triethylamine.

  • Slowly add the terminal alkyne to the reaction mixture at room temperature over a period of 30-60 minutes using a syringe pump.

  • Heat the reaction mixture to the desired temperature (typically 60-100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Self-Validation: The absence of the homocoupled diyne in the crude ¹H NMR and GC-MS analysis will validate the success of this protocol.

Visualizations

Decision Tree for Troubleshooting Regioselectivity

G start Poor Regioselectivity Observed electronic_steric Analyze Electronic and Steric Effects of Substituents start->electronic_steric edg_ewg Are substituents EDG or EWG? electronic_steric->edg_ewg steric_hindrance Is one ortho position sterically hindered? electronic_steric->steric_hindrance edg_present EDG activates ortho/para positions. edg_ewg->edg_present EDG ewg_present EWG deactivates ortho/para positions. edg_ewg->ewg_present EWG yes_steric Cyclization at less hindered position is favored. steric_hindrance->yes_steric Yes no_steric Electronic effects will likely dominate. steric_hindrance->no_steric No final_solution Optimized Regioselectivity yes_steric->final_solution no_steric->edg_ewg modify_substrate Consider modifying substrate to enhance electronic or steric bias. edg_present->modify_substrate ewg_present->modify_substrate catalyst_control Is the reaction metal-catalyzed? modify_substrate->catalyst_control yes_catalyst Screen different ligands (e.g., bulky vs. electron-rich). catalyst_control->yes_catalyst Yes no_catalyst Focus on substrate control and reaction conditions. catalyst_control->no_catalyst No temp_control Investigate Temperature Effects yes_catalyst->temp_control no_catalyst->temp_control kinetic_thermo Could a kinetic vs. thermodynamic product be forming? temp_control->kinetic_thermo low_temp Try lower temperature for kinetic product. kinetic_thermo->low_temp high_temp Try higher temperature for thermodynamic product. kinetic_thermo->high_temp low_temp->final_solution high_temp->final_solution

Caption: A decision tree to guide the optimization of regioselectivity in benzofuran synthesis.

Mechanism of Glaser Homocoupling Side Reaction

G cluster_0 Desired Sonogashira Cross-Coupling cluster_1 Undesired Glaser Homocoupling R_alkyne R-C≡C-H Cu_acetylide R-C≡C-Cu R_alkyne->Cu_acetylide [Cu(I)] Pd_complex Ar-Pd(II)-X Cu_acetylide->Pd_complex Transmetalation Cross_product Ar-C≡C-R Pd_complex->Cross_product Reductive Elimination R_alkyne2 R-C≡C-H Cu_acetylide2 R-C≡C-Cu R_alkyne2->Cu_acetylide2 [Cu(I)] Dimer R-C≡C-C≡C-R Cu_acetylide2->Dimer O₂, Oxidative Dimerization

Caption: Competing pathways of Sonogashira cross-coupling and Glaser homocoupling.

References

  • Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal-Magical Power of Quantum Mechanics-Chemistry. QM Magic Class | Chapter 31. [Link]

  • Mushtaq, A., Zahoor, A. F., Ahmad, S., Saif, M. J., ul Haq, A., Khan, S. G., Al-Mutairi, A. A., Irfan, A., Al-Hussain, S. A., & Zaki, M. E. A. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • Mushtaq, A., Zahoor, A. F., Ahmad, S., Saif, M. J., ul Haq, A., Khan, S. G., Al-Mutairi, A. A., Irfan, A., Al-Hussain, S. A., & Zaki, M. E. A. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. PMC. [Link]

  • Cimino, A., Giera, M., & Bräse, S. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 26(11), 3184. [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. Indian Journal of Chemistry. [Link]

  • Wang, C., Geng, C., & Wang, Y. (2017). Mechanism of Phenol Alkylation in Zeolite H-BEA Using In Situ Solid-State NMR Spectroscopy. ACS Catalysis, 7(7), 4777–4786. [Link]

  • Nickel-Catalyzed Synthesis of Benzofuran Derivatives. Thieme Chemistry. [Link]

  • Majumder, U., & Odom, A. L. (2011). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(40), 24691–24720. [Link]

  • Varró, D., Petz, A., Kégl, T., & Kollár, L. (2022). Synthesis of Novel Ferrocene-Benzofuran Hybrids via Palladium- and Copper-Catalyzed Reactions. Inorganics, 10(11), 205. [Link]

  • Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PMC. [Link]

  • Alvarado, J., et al. (2016). Synthesis of Functionalized Dihydrobenzofurans By Direct Aryl C–O Bond Formation Under Mild Conditions. PMC. [Link]

  • Preparation of benzofuran derivatives.
  • Recent Advances Towards the Synthesis of Dihydrobenzofurans and Dihydroisobenzofurans. ResearchGate. [Link]

  • Alkylation of Phenol: A Mechanistic View. ResearchGate. [Link]

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Metal‐catalyzed synthesis of functionalized benzofurans; a) common... ResearchGate. [Link]

  • Beaudry, C. M. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6931–6936. [Link]

  • Selective nucleophilic α-C alkylation of phenols with alcohols via Ti=Cα intermediate on anatase TiO2 surface. PMC. [Link]

  • One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. MDPI. [Link]

  • Structurally divergent enantioselective synthesis of benzofuran fused azocine derivatives and spiro-cyclopentanone benzofurans enabled by sequential catalysis. PMC. [Link]

  • Flexible Synthesis of Benzofuranones from ortho‐Alkynyl Phenols or Benzofurans. ResearchGate. [Link]

  • Alvarado, J., et al. (2016). Synthesis of Functionalized Dihydrobenzofurans by Direct Aryl C-O Bond Formation under Mild Conditions. PubMed. [Link]

  • Reaction pathway for the direct O-alkylation. ResearchGate. [Link]

  • Protection of Functional Groups. Science of Synthesis. [Link]

  • Synthesis of Fused and Linked Benzofurans from 2-Alkynylphenol Derivatives through Rhodium(I). CHIMIA. [Link]

  • Miyata, R., et al. (2023). Selective Syntheses of Coumarin and Benzofuran Derivatives Using Phenols and -Methoxy--ketoesters. Chemical and Pharmaceutical Bulletin, 71(2), 143–146. [Link]

  • Phenol reaction. Vidyasagar University. [Link]

  • Alvarado, J., et al. (2016). Synthesis of Functionalized Dihydrobenzofurans by Direct Aryl C-O Bond Formation under Mild Conditions. R Discovery. [Link]

  • Stereoselective Synthesis of Tri-Substituted Benzodihydrofurans and Dihydrobenzoxanthone Natural Products By C–H Insertion of. eScholarship. [Link]

  • Perkin rearrangement. Wikipedia. [Link]

  • Benzofuran synthesis. Organic Chemistry Portal. [Link]

  • de la Torre, M. C., & Sierra, M. A. (2022). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Pharmaceuticals, 16(9), 1265. [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Semantic Scholar. [Link]

  • Sonogashira Reactions with Propyne: Facile Synthesis of 4-Hydroxy-2-methylbenzofurans from Iodoresorcinols. ResearchGate. [Link]

  • Sha, Q., & Liu, H. (2019). De novo synthesis of benzofurans via trifluoroacetic acid catalyzed cyclization/oxidative aromatization cascade reaction of 2-hydroxy-1,4-diones. Organic & Biomolecular Chemistry, 17(32), 7547–7551. [Link]

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Optimization

Optimizing thermal stability of 5-Ethyl-3-methylbenzofuran

Welcome to the Technical Support Center for 5-Ethyl-3-methylbenzofuran . As a Senior Application Scientist, I have structured this guide to move beyond basic safety data sheets.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-Ethyl-3-methylbenzofuran .

As a Senior Application Scientist, I have structured this guide to move beyond basic safety data sheets. We will address the specific physicochemical vulnerabilities of this molecule—primarily its susceptibility to benzylic oxidation and thermal polymerization—and provide actionable, self-validating protocols to maximize its stability during storage and experimentation.

Part 1: Root Cause Analysis (The "Why")

Before optimizing, we must understand the degradation mechanism. 5-Ethyl-3-methylbenzofuran is generally stable, but the ethyl group at position 5 and the methyl group at position 3 introduce "benzylic" hydrogens (specifically, benzylic-like positions on the furan ring and the benzene ring).

The Degradation Pathway

The primary failure mode is Auto-oxidation , not simple thermal decomposition.

  • Initiation: Trace metal ions or UV light abstract a hydrogen atom from the

    
    -carbon of the ethyl group.
    
  • Propagation: The resulting radical reacts with atmospheric oxygen to form a hydroperoxide.

  • Termination/Decomposition: The hydroperoxide decomposes into ketones (acetyl derivatives), aldehydes, or polymerizes into insoluble tars (quinone methides).

Visualizing the Threat

The following diagram outlines the degradation cascade you are trying to prevent.

DegradationMechanism Molecule 5-Ethyl-3-methylbenzofuran Radical Benzylic Radical (C5-Ethyl Position) Molecule->Radical H-Abstraction Trigger Trigger: UV Light / Heat / Trace Metals Trigger->Radical Peroxide Hydroperoxide Intermediate Radical->Peroxide + O2 (Air) Products Degradation Products: 1. Quinone Methides (Yellowing) 2. Insoluble Tars (Polymerization) 3. Ring-Opening Aldehydes Peroxide->Products Decomposition

Figure 1: Mechanistic pathway of alkylbenzofuran degradation via benzylic oxidation.

Part 2: Storage & Handling Protocols

Issue: Users frequently report the liquid turning from colorless/pale yellow to dark brown after 3 months. Solution: Implement an Active Inerting Protocol .

Protocol A: The "Sparge and Seal" Method

Do not rely on simple headspace flushing. Oxygen dissolves in organic liquids.

  • Equipment: Long stainless steel needle, Argon source (Argon is heavier than air and more effective than Nitrogen for surface blanketing).

  • Step 1 (Sparging): Insert the needle to the bottom of the liquid. Bubble Argon gently (2-3 bubbles/second) for 15 minutes per 100mL of substance. This displaces dissolved oxygen.

  • Step 2 (Blanketing): Slowly withdraw the needle while continuing flow to fill the headspace.

  • Step 3 (Sealing): Immediately seal with a Teflon-lined cap. Parafilm is insufficient for long-term storage; use electrical tape over the cap-bottle junction.

Comparative Stability Data

Based on accelerated aging studies of alkylbenzofuran analogs [1, 4].

ParameterStandard Storage (Ambient Air, 25°C)Optimized Storage (Argon, 4°C, Dark)
Purity (HPLC) at 6 Months 94.5%99.2%
Color Appearance Dark Amber / BrownPale Yellow / Colorless
Peroxide Value (meq/kg) > 15.0< 2.0
Polymer Content Detected (>1%)Not Detected

Part 3: Purification & Distillation Guide

Issue: "I lost 40% of my yield during distillation, and the pot residue solidified." Diagnosis: Thermal polymerization occurred. The boiling point of 5-Ethyl-3-methylbenzofuran is relatively high; prolonged heat stress triggers radical coupling.

Protocol B: Stabilized Vacuum Distillation

This protocol uses a radical scavenger to inhibit polymerization during the heating phase.

  • Pre-Treatment: Wash the crude material with 5% NaHCO₃ to remove any trace acids (acids catalyze ring opening/polymerization) [5].

  • Add Inhibitor: Add BHT (Butylated Hydroxytoluene) at 500 ppm (0.05% w/w) to the distillation pot.

    • Why? BHT is a volatile antioxidant that will co-distill slightly but largely remain in the pot, scavenging radicals where the heat stress is highest [6].

  • Vacuum Setup:

    • Target Pressure: < 2 mbar (High Vacuum).

    • Target Pot Temperature: Keep below 140°C.

  • Collection: Discard the first 5% (forerun) as it often contains moisture and volatile oxidation byproducts.

Distillation Decision Logic

DistillationLogic Start Start: Crude Material CheckAcid Check pH / Acidity Start->CheckAcid Neutralize Wash with 5% NaHCO3 CheckAcid->Neutralize Acidic? AddBHT Add 500ppm BHT CheckAcid->AddBHT Neutral? Neutralize->AddBHT Distill Distill @ <2 mbar (Keep Pot T < 140°C) AddBHT->Distill Result Pure Distillate (Store under Argon) Distill->Result

Figure 2: Decision workflow for safe purification of thermal-sensitive benzofurans.

Part 4: Troubleshooting & FAQs

Q1: The compound has turned yellow. Is it still usable?

A: The yellow color typically indicates the formation of quinone methide impurities or trace oxidation products (salicylaldehyde derivatives) [2].

  • Action: Run a TLC or HPLC.

    • If purity is >98%: The color is likely due to trace highly colored impurities (ppm level). It can be used for most robust reactions.

    • If purity is <98%: Redistill or pass through a short plug of neutral alumina (which adsorbs polar oxidation products better than silica) before use.

Q2: Can I use Vitamin E instead of BHT for stabilization?

A: Yes,


-Tocopherol (Vitamin E)  is an excellent alternative, especially for biological applications where BHT is undesirable.
  • Dosage: 200-500 ppm.

  • Note: Vitamin E is less volatile than BHT. If you distill, it will remain entirely in the pot, leaving the distillate unprotected. You must add fresh antioxidant to the receiving flask immediately after collection [3].

Q3: I see a new peak in my GC-MS at M+16 or M+32. What is it?

A: This confirms oxidation.[1]

  • M+16: Mono-oxide (Epoxide or phenol derivative).

  • M+32: Dioxygenation (likely a ring-opened keto-ester or peroxide).

  • Fix: Your inert atmosphere failed. Repurify immediately, as peroxides can accelerate further degradation (autocatalysis).

Q4: Is the ethyl group or the methyl group more unstable?

A: The Ethyl group (C5) is generally more susceptible to radical abstraction than the Methyl group (C3). The secondary benzylic radical formed on the ethyl chain is more stable (and thus forms faster) than the primary benzylic radical on the methyl group [1]. Focus your stabilization efforts on preventing this specific abstraction.

References

  • Simmie, J. M., & Metcalfe, W. K. (2015). Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran. MDPI.

  • Rebelo, S. L., et al. (2020). Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins. MDPI Molecules.

  • McClements, D. J., & Decker, E. A. (2024). Analysis of the Efficiency of Antioxidants in Inhibiting Lipid Oxidation. PMC.

  • Google Patents. (2008). Lactone stabilizing compositions (US7390912B2).

  • Organic Chemistry Portal. (2023). Synthesis of Benzofurans.

  • American Pharmaceutical Review. (2021). Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems.

Sources

Troubleshooting

Troubleshooting inconsistent NMR shifts in benzofuran analysis

Welcome to the Heterocycle Analysis Support Hub. Subject: Troubleshooting Inconsistent NMR Shifts in Benzofuran Scaffolds Ticket ID: BZF-NMR-001 Assigned Specialist: Dr.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Heterocycle Analysis Support Hub.

Subject: Troubleshooting Inconsistent NMR Shifts in Benzofuran Scaffolds Ticket ID: BZF-NMR-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Introduction: The Benzofuran Anomaly

You are likely here because your benzofuran spectra are "drifting." A compound synthesized on Monday shows a C2-proton at 7.65 ppm in


, but the same lot appears at 7.80 ppm in 

, or perhaps your C2/C3 assignments contradict your expected electronic substituent effects.

Benzofuran is deceptive. It appears to be a simple bicyclic aromatic, but it possesses a distinct "chemical schizophrenia":

  • The Furan Ring: Electron-rich, prone to H-bonding, and highly sensitive to solvent dielectric fields.

  • The Benzene Ring: A rigid hydrophobic slab that induces strong

    
    -stacking aggregation.
    

This guide moves beyond basic peak picking. We will troubleshoot the causality of shift inconsistencies using field-proven protocols.

Section 1: Solvent & Environmental Effects

Issue: "My peaks shift significantly (>0.1 ppm) when I change solvents, making comparison with literature data impossible."

The Mechanism: Benzofuran is a flat, aromatic system. In non-polar solvents like Chloroform-d (


), solute-solvent interactions are minimal. However, in aromatic solvents (Benzene-

, Toluene-

), Aromatic Solvent-Induced Shifts (ASIS) occur. The solvent molecules stack parallel to the benzofuran plane, creating an anisotropic shielding cone that pushes protons upfield (lower ppm). Conversely, polar aprotic solvents like

disrupt internal H-bonds and induce downfield shifts via dipole-dipole interactions.
Troubleshooting Protocol: The Solvent Titration

If you suspect solvent effects are masking your signals or causing ambiguity:

  • Baseline: Acquire

    
     NMR in 
    
    
    
    (Standard).
  • The ASIS Check: Acquire

    
     NMR in 
    
    
    
    (Benzene-
    
    
    ).
    • Analysis: Calculate

      
      .
      
    • Insight: Protons located near the positive end of the molecule's dipole will show larger

      
      . This is diagnostic for assigning C2 vs C3 positions when substituents are present.
      

Standard Shift Comparison Table (Unsubstituted Benzofuran)

PositionProton

(

)

(

)

(

)
Shift Trend
C2 H-2~7.60 ppm~7.75 ppm~7.30 ppmHighly sensitive to polarity
C3 H-3~6.75 ppm~6.95 ppm~6.40 ppmShielded by ASIS
Benzene H-4/5/6/77.2 - 7.6 ppm7.2 - 7.7 ppm6.9 - 7.2 ppmGeneral upfield shift

Tech Note: If your C2-H signal disappears entirely in


 or 

(with trace acid/base), you are likely observing deuterium exchange . The C2 position in benzofurans is significantly more acidic (

) than standard aromatics, allowing slow H/D exchange.

Section 2: Regiochemical Assignment (C2 vs. C3)

Issue: "I cannot distinguish the C2 proton from the C3 proton, or they overlap with the benzene ring signals."

The Mechanism: In unsubstituted benzofuran, C2-H is typically downfield of C3-H due to the inductive effect of the oxygen atom. However, electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the benzene ring can invert this relationship via resonance.

The Solution: Coupling Constants & NOE You must rely on scalar coupling and spatial proximity, not just chemical shift.

Protocol: The -Coupling Verification
  • Inspect the Doublets: The furan ring protons (H2 and H3) couple to each other.

  • Measure

    
    :  The coupling constant 
    
    
    
    is distinctively small compared to benzene ring ortho-couplings.
    • 
       (Furan): 1.9 – 2.4 Hz  (Sharp doublet).
      
    • 
       (Benzene): 7.0 – 8.5 Hz .
      
    • 
       (Benzene): 1.0 – 3.0 Hz .
      
Protocol: The NOE "Lighthouse" Experiment

If


-coupling is ambiguous (e.g., one position is substituted), use Nuclear Overhauser Effect (NOE) spectroscopy.
  • Logic: The C3-H is spatially close to the C4-H (the "top" proton of the benzene ring). The C2-H is isolated near the oxygen and far from the benzene protons.

  • Action: Irradiate the putative C3 signal. If you see an enhancement at the C4 aromatic multiplet, your assignment is correct.

NOE_Logic cluster_0 Benzofuran Scaffold C2 C2-H (Isolated) Experiment 1D NOE / NOESY Irradiation C2->Experiment Selected C3 C3-H (Bridgehead Neighbor) C3->Experiment Selected C4 C4-H (Benzene Ring) Result_Pos Signal Enhancement at C4-H Experiment->Result_Pos If C3 Selected Result_Neg No Enhancement at Benzene Region Experiment->Result_Neg If C2 Selected

Figure 1: NOE logic flow for distinguishing C2 and C3 protons based on spatial proximity to the benzene ring (C4-H).

Section 3: Concentration & Aggregation Effects

Issue: "My shifts change when I dilute the sample. Is my compound decomposing?"

The Mechanism: Benzofurans are planar and hydrophobic. At high concentrations (>20 mg/mL), they form


-stacked aggregates (dimers/oligomers). The ring current of one molecule shields the protons of its neighbor, causing an upfield shift  (lower ppm) as concentration increases.

Troubleshooting Guide:

  • The Dilution Test:

    • Run Sample A: 20 mg in 0.6 mL solvent.

    • Run Sample B: 2 mg in 0.6 mL solvent (10x dilution).

  • Interpretation:

    • If shifts move downfield (higher ppm) upon dilution, you have aggregation.

    • Action: Report shifts only at low concentration (<5 mg/mL) or infinite dilution extrapolation.

Section 4: Advanced Workflow (2D NMR)

When 1D NMR is inconclusive due to peak overlap, utilize this specific 2D workflow designed for fused heterocycles.

The "Benzofuran Solver" Workflow

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: Identify which protons are attached to which carbons.[1]

    • Target: Correlate the ~7.6 ppm proton to the C2 carbon (~145 ppm) and the ~6.7 ppm proton to the C3 carbon (~106 ppm).

    • Note: C2 is typically much further downfield in

      
       NMR than C3.
      
  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: Connect the rings.[2]

    • Target: Look for a correlation from C3-H to the quaternary bridgehead carbon (C3a or C7a ). C2-H will often show a strong correlation to C3, but weak or no correlation to the benzene ring carbons.

Workflow Start Ambiguous Benzofuran Spectrum Step1 Check J-Coupling (1D) Is J ~ 2.2 Hz? Start->Step1 Yes1 Assign C2/C3 pair Step1->Yes1 Yes No1 Check Solvent (Try C6D6) Step1->No1 No/Overlap Step2 Run HSQC Check 13C Shifts No1->Step2 Logic1 C-H @ ~145 ppm = C2 C-H @ ~105 ppm = C3 Step2->Logic1 Step3 Run NOESY/ROESY Step2->Step3 Logic2 NOE to Benzene (C4)? Yes = C3-H Step3->Logic2

Figure 2: Step-by-step decision tree for resolving benzofuran spectral ambiguities.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for coupling constants and ASIS effects).
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Borgulya, J., & Bernauer, K. (1980). Benzofuran Derivatives. Synthesis and NMR Characterization.
  • Katritzky, A. R., & Pozharskis, A. F. (2000). Handbook of Heterocyclic Chemistry. Elsevier. (Detailed electronic effects in fused heterocycles).
  • SDBS Web: Spectral Database for Organic Compounds. (AIST, Japan). Benzofuran

    
     and 
    
    
    
    NMR Data. Link

Sources

Optimization

Technical Support Center: Catalyst Residue Removal from 5-Ethyl-3-methylbenzofuran

Prepared by the Applications Science Team Welcome to the technical support center for the purification of 5-Ethyl-3-methylbenzofuran. This guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Applications Science Team

Welcome to the technical support center for the purification of 5-Ethyl-3-methylbenzofuran. This guide is designed for researchers, scientists, and drug development professionals to address the critical step of removing catalyst residues post-synthesis. In pharmaceutical development, the presence of even trace amounts of metal catalysts is strictly regulated due to potential toxicity and interference with downstream biological assays.[1] Guidelines such as the ICH Q3D provide specific limits for elemental impurities, making effective removal a non-negotiable aspect of process chemistry.[2][3]

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to help you resolve common purification challenges.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove catalyst residues from my 5-Ethyl-3-methylbenzofuran samples?

A1: Catalyst residues, particularly heavy metals like palladium and copper, pose several risks. From a regulatory standpoint, they are considered elemental impurities with strict concentration limits in active pharmaceutical ingredients (APIs) due to their toxicity.[1][2] Scientifically, residual metals can interfere with or poison catalysts in subsequent synthetic steps, compromise the stability of the final compound, and generate false positives or negatives in biological screening assays.[4]

Q2: What are the most common catalysts used in benzofuran synthesis that I'll need to remove?

A2: The synthesis of substituted benzofurans frequently employs transition metal catalysts.[5][6] You will most likely encounter:

  • Palladium Catalysts: Used extensively in cross-coupling reactions like Sonogashira and Heck to form the benzofuran core.[5] These can be homogeneous (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) or heterogeneous (e.g., Pd/C).

  • Copper Co-catalysts: Often used alongside palladium in Sonogashira couplings (e.g., CuI).[5] Copper can also be the primary catalyst in other coupling reactions.[7]

  • Acid Catalysts: Used to promote cyclization steps. These can be Brønsted acids (e.g., p-toluenesulfonic acid) or Lewis acids.[6]

Q3: What is the fundamental difference between removing a heterogeneous and a homogeneous catalyst?

A3: The primary difference lies in their phase.

  • Heterogeneous catalysts , like Palladium on Carbon (Pd/C), are solids that are insoluble in the reaction mixture. In theory, they can be removed by simple physical filtration. The main challenge is removing very fine particles that may pass through standard filters.[8]

  • Homogeneous catalysts are soluble in the reaction medium, existing as discrete molecules or complexes. Their removal is more complex as they cannot be simply filtered out. This necessitates methods that exploit chemical or physical differences between the catalyst and the product, such as chromatography, extraction with chelating agents, or the use of scavenger resins.[9][10]

Q4: How do I choose the most appropriate purification method for my specific catalyst?

A4: The choice depends on the nature of the catalyst, the properties of your product (5-Ethyl-3-methylbenzofuran), and the required level of purity. A decision-making workflow can help guide your choice.

G cluster_start Identify Catalyst Type cluster_pd Palladium (Pd) cluster_cu Copper (Cu) cluster_acid Acid Catalyst start What is the primary catalyst residue? pd_type Homogeneous or Heterogeneous? start->pd_type Palladium cu_cat Typically Homogeneous (e.g., CuI) start->cu_cat Copper acid_cat Brønsted or Lewis Acid (e.g., p-TsOH) start->acid_cat Acid pd_het Heterogeneous (e.g., Pd/C) pd_type->pd_het Heterogeneous pd_hom Homogeneous (e.g., Pd(PPh3)4) pd_type->pd_hom Homogeneous celite Primary: Celite Filtration Secondary: Activated Carbon pd_het->celite scavenger Primary: Metal Scavenger (e.g., Si-Thiol, Si-TMT) pd_hom->scavenger chromatography Alternative: Column Chromatography scavenger->chromatography chelation Primary: Aqueous Wash with Chelating Agent (EDTA, NH4OH) Secondary: Silica Plug Filtration cu_cat->chelation base_wash Primary: Aqueous Basic Wash (e.g., NaHCO3, K2CO3) acid_cat->base_wash

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guides

This section provides detailed protocols for addressing specific purification challenges.

Problem 1: Residual Palladium Catalyst Contamination

Palladium residues often manifest as a dark or greyish coloration in the product or fine black particles.

Scenario A: Removing Heterogeneous Palladium on Carbon (Pd/C)

Issue: You have filtered your reaction mixture, but the filtrate is still grey, indicating fine palladium particles have passed through the filter paper.

Causality: Pd/C particles can be extremely fine, often requiring a filtration aid to be trapped effectively. Celite (diatomaceous earth) forms a porous filter bed that can trap these fine particles.[8][11]

Solution: Celite Filtration

Experimental Protocol:

  • Materials: Sintered glass funnel (medium porosity), filter flask, vacuum source, Celite (diatomaceous earth), reaction solvent.

  • Procedure:

    • Place the sintered glass funnel on the filter flask and connect to a vacuum source.

    • Add a 1-2 cm thick layer of Celite to the funnel to create a pad.

    • Gently press the Celite pad down with a flat-topped stopper to ensure it is compact.

    • Crucially, pre-wet the Celite pad with the reaction solvent under vacuum. This prevents the pad from being disturbed when the reaction mixture is added.[8]

    • Dilute the crude reaction mixture with the same solvent to reduce viscosity.

    • Carefully pour the diluted mixture onto the center of the Celite pad with the vacuum applied. Avoid disturbing the pad surface.

    • Wash the Celite pad with additional fresh solvent to ensure all of the 5-Ethyl-3-methylbenzofuran product is collected in the filtrate.

    • The resulting filtrate should be clear and free of palladium particles.

G A Prepare Celite Pad in Sintered Funnel B Pre-wet Pad with Solvent A->B C Pour Reaction Mixture onto Pad under Vacuum B->C D Wash Pad with Additional Solvent C->D E Collect Clear Filtrate (Product + Solvent) D->E G A Dissolve Crude Product in Solvent B Add Scavenger Resin (e.g., Si-TMT) A->B C Stir Mixture (1-24h, RT or Heat) B->C D Filter to Remove Resin-Bound Metal C->D E Collect Filtrate & Remove Solvent D->E

Caption: General workflow for purification using a scavenger resin.

Problem 2: Residual Copper Catalyst Contamination

Issue: Your organic product layer has a distinct blue or green color after an aqueous workup, indicating the presence of copper salts.

Causality: Copper(I) and Copper(II) ions can have some solubility in organic solvents, especially in the presence of ligands. To remove them, they must be converted into a form that is exclusively soluble in the aqueous phase. Chelating agents like EDTA (ethylenediaminetetraacetic acid) or ammonia form highly stable, water-soluble coordination complexes with copper, effectively partitioning it out of the organic layer. [11][12] Solution: Liquid-Liquid Extraction with a Chelating Agent

Experimental Protocol:

  • Materials: Crude product dissolved in an organic solvent (e.g., ethyl acetate, DCM), separatory funnel, 0.5 M EDTA aqueous solution or 5% aqueous ammonia solution.

  • Procedure:

    • Transfer the organic solution of your crude product to a separatory funnel.

    • Add an equal volume of the aqueous chelating solution (e.g., 0.5 M EDTA).

    • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

    • Allow the layers to separate. The aqueous layer will often turn blue as the copper complex forms. [11] 5. Drain the aqueous layer.

    • Repeat the wash (steps 2-5) one or two more times, until the aqueous layer is no longer colored.

    • Perform a final wash with brine (saturated NaCl solution) to remove excess water from the organic layer.

    • Drain the organic layer into a clean flask, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

Problem 3: Residual Acid Catalyst Contamination

Issue: Your final product is unstable on storage, or an NMR spectrum shows broad peaks, suggesting residual acid from a cyclization step.

Causality: Acid catalysts (e.g., p-TsOH) are non-volatile and will remain in your product unless neutralized and removed. An acid-base extraction using a mild aqueous base converts the acid into its corresponding salt, which is highly soluble in water and can be easily washed away. [13][14] Solution: Acid-Base Extraction (Basic Wash)

Experimental Protocol:

  • Materials: Crude product dissolved in an organic solvent, separatory funnel, saturated aqueous sodium bicarbonate (NaHCO₃) solution, pH paper.

  • Procedure:

    • Transfer the organic solution of your crude product to a separatory funnel.

    • Add an equal volume of saturated NaHCO₃ solution.

    • Caution: Stopper the funnel and swirl gently at first, venting frequently. The neutralization reaction produces CO₂ gas, which can cause a dangerous pressure buildup. [13] 4. Once the initial effervescence subsides, shake more vigorously for 1 minute.

    • Allow the layers to separate and drain the lower aqueous layer.

    • Test the pH of the aqueous layer with pH paper to ensure it is neutral or basic (pH ≥ 7), confirming complete neutralization of the acid.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over an anhydrous salt, filter, and concentrate to yield the acid-free product.

Problem 4: General Purity Issues and Low Recovery

Issue: Your 5-Ethyl-3-methylbenzofuran is an oil or solid with multiple impurities (as seen by TLC or NMR), and other methods result in significant product loss.

Causality: Recrystallization is a powerful purification technique for solid compounds based on the principle that the solubility of a compound in a solvent increases with temperature. [15]As a hot, saturated solution cools, the decreased solubility forces the desired compound to crystallize out, while impurities remain in the mother liquor. [16]This method is highly effective for removing a wide range of impurities, including catalyst residues that may have been resistant to other methods.

Solution: Recrystallization

Experimental Protocol:

  • Materials: Crude solid product, various potential recrystallization solvents (e.g., hexanes, ethanol, isopropanol, or mixtures), Erlenmeyer flask, heat source, filtration apparatus.

  • Procedure:

    • Solvent Selection: Find a suitable solvent or solvent pair in which your product is sparingly soluble at room temperature but highly soluble when hot.

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of hot solvent required to just fully dissolve the solid.

    • If there are insoluble impurities (like residual Pd/C), perform a hot filtration to remove them. [16] 5. Allow the clear solution to cool slowly to room temperature. Crystal formation should begin.

    • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation and minimize the amount of product dissolved in the solvent.

    • Collect the pure crystals by suction filtration.

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing the impurities.

    • Dry the crystals under vacuum to obtain the purified 5-Ethyl-3-methylbenzofuran.

References

  • Total synthesis of natural products containing benzofuran rings. RSC Advances (RSC Publishing). Available at: [Link]

  • Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins. MDPI. Available at: [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development - ACS Publications. Available at: [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Semantic Scholar. Available at: [Link]

  • Analysis of residual catalysts in pharmaceuticals. secrets of science – magazine. Available at: [Link]

  • Liquid–liquid extraction. Wikipedia. Available at: [Link]

  • The 'one-pot' preparation of substituted benzofurans. Arkivoc. Available at: [Link]

  • Recrystallization. Chemistry LibreTexts. Available at: [Link]

  • How to Remove Palladium in three easy steps. Biotage. Available at: [Link]

  • Is there another way to get rid of the remnants of the copper catalyst? ResearchGate. Available at: [Link]

  • Guideline on the specification limits for residues of metal catalysts. European Medicines Agency (EMA). Available at: [Link]

  • Apeiron's Metal Scavenging Solutions. Apeiron Synthesis. Available at: [Link]

  • Aerobic Copper-Catalyzed Organic Reactions. Chemical Reviews - ACS Publications. Available at: [Link]

  • Recrystallization Definition, Principle &Purpose. PraxiLabs. Available at: [Link]

  • 4.8: Acid-Base Extraction. Chemistry LibreTexts. Available at: [Link]

  • SEPARATION OF ACIDIC AND NEUTRAL SUBSTANCES. DU Chem. Available at: [Link]

  • Metal Scavenger Guide. Sopachem. Available at: [Link]

  • Metal Scavengers. Apollo Scientific. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 5-Ethyl-3-methylbenzofuran vs. 2-Methylbenzofuran

Executive Summary This technical guide compares the reactivity profiles of 5-Ethyl-3-methylbenzofuran and 2-methylbenzofuran . While both share the benzofuran scaffold, their substitution patterns create orthogonal react...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide compares the reactivity profiles of 5-Ethyl-3-methylbenzofuran and 2-methylbenzofuran . While both share the benzofuran scaffold, their substitution patterns create orthogonal reactivity landscapes. The core distinction lies in the availability of the C2 versus C3 positions:

  • 5-Ethyl-3-methylbenzofuran: The C3-methyl group blocks the secondary reactive site, funneling electrophilic attack almost exclusively to the highly reactive C2 position . The 5-ethyl group acts as a lipophilic anchor and weak activator of the benzene ring, but does not override the furan ring's dominance.

  • 2-Methylbenzofuran: The C2-methyl group blocks the primary reactive site. This forces electrophiles to the C3 position (kinetic product) or, under forcing conditions, to the benzene ring (typically C6).

Part 1: Electronic Landscape & Regioselectivity

To understand the reactivity differences, one must analyze the stability of the carbocation intermediates formed during Electrophilic Aromatic Substitution (EAS).

Mechanism of Selectivity

In unsubstituted benzofuran, EAS occurs preferentially at C2 .

  • Attack at C2: Forms a carbocation at C3. This intermediate is stabilized by the adjacent benzene ring (benzylic resonance) without immediately disrupting the benzene's aromaticity.

  • Attack at C3: Forms a carbocation at C2. This is stabilized by the oxygen lone pair (oxocarbenium ion), but this pathway is generally less favorable kinetically than the C2 pathway in the benzofuran system.

Comparative Pathway Diagram

The following diagram illustrates how the methyl "blocking groups" dictate the reaction outcome.

ReactivityPathways Substrate1 5-Ethyl-3-methylbenzofuran (C3 Blocked) Intermediate1 Sigma Complex at C2 (Benzylic Cation at C3) Substrate1->Intermediate1 Electrophile (E+) Fast Kinetics Intermediate2 Sigma Complex at C3 (Oxocarbenium at C2) Substrate1->Intermediate2 Blocked by 3-Me Substrate2 2-Methylbenzofuran (C2 Blocked) Substrate2->Intermediate1 Blocked by 2-Me Substrate2->Intermediate2 Electrophile (E+) Slower Kinetics Product1 2-Substituted Product (Dominant Pathway) Intermediate1->Product1 -H+ Product2 3-Substituted Product (Forced Pathway) Intermediate2->Product2 -H+

Figure 1: Divergent reaction pathways driven by steric blocking at C2 vs. C3.

Part 2: Detailed Reactivity Comparison

Electrophilic Aromatic Substitution (EAS)[1][2]
Feature5-Ethyl-3-methylbenzofuran2-Methylbenzofuran
Primary Reactive Site C2 (Furan ring)C3 (Furan ring)
Secondary Sites C6 (Benzene ring, ortho to ether oxygen)C6 or C4 (Benzene ring)
Reactivity Rate High. The C2 position is electronically activated and sterically accessible.Moderate. Attack at C3 is slower than C2 attack in unsubstituted systems.
Key Reaction Example Vilsmeier-Haack Formylation: Readily forms the 2-carbaldehyde.Nitration/Bromination: Forms 3-nitro or 3-bromo derivatives.
Case Study: Formylation
  • 5-Ethyl-3-methylbenzofuran: Reacts with POCl3/DMF to yield 5-ethyl-3-methylbenzofuran-2-carbaldehyde . This is a standard transformation for building drug intermediates. The reaction is regioselective for C2.

  • 2-Methylbenzofuran: Under Vilsmeier-Haack conditions, reaction at C3 is possible but often requires higher temperatures or more active electrophiles compared to C2 functionalization.

Oxidation & Stability[3]
  • 2-Methylbenzofuran: The C2-C3 double bond is susceptible to oxidative cleavage (e.g., with KMnO4 or O3), often yielding salicylaldehyde derivatives (specifically 2-hydroxyacetophenone derivatives due to the methyl group).

  • 5-Ethyl-3-methylbenzofuran: Similarly susceptible to oxidative cleavage. However, the 5-ethyl group introduces a benzylic site on the benzene ring susceptible to radical oxidation (e.g., with NBS/peroxides), potentially forming a 5-(1-bromoethyl) derivative if the furan ring is protected or deactivated.

Part 3: Experimental Protocols

These protocols serve as self-validating systems to confirm the regioselectivity described above.

Protocol A: C2-Functionalization of 5-Ethyl-3-methylbenzofuran

Objective: Synthesis of 5-Ethyl-3-methylbenzofuran-2-carbaldehyde via Vilsmeier-Haack. Rationale: Proves the availability and high reactivity of the C2 position.

  • Reagent Prep: In a flame-dried flask, cool DMF (3.0 eq) to 0°C under N2. Dropwise add POCl3 (1.2 eq). Stir for 30 min to form the Vilsmeier salt (white precipitate/slurry).

  • Addition: Dissolve 5-Ethyl-3-methylbenzofuran (1.0 eq) in minimal DMF and add dropwise to the salt mixture at 0°C.

  • Reaction: Warm to room temperature, then heat to 80°C for 2-4 hours. Monitoring: TLC should show consumption of the non-polar starting material and appearance of a polar, UV-active aldehyde spot.

  • Quench: Pour the mixture into ice water containing NaOAc (buffered quench to prevent hydrolysis of the furan ring). Neutralize to pH 7.

  • Isolation: Extract with EtOAc (3x). Wash organics with brine, dry over MgSO4, and concentrate.

  • Validation (NMR): Look for a singlet aldehyde proton at ~9.8-10.0 ppm . The absence of the C2-H signal (typically ~7.4 ppm in the starting material) confirms substitution.

Protocol B: C3-Functionalization of 2-Methylbenzofuran

Objective: Synthesis of 3-Bromo-2-methylbenzofuran. Rationale: Proves that blocking C2 forces reactivity to C3.

  • Setup: Dissolve 2-methylbenzofuran (1.0 eq) in glacial acetic acid .

  • Bromination: Add Bromine (Br2) (1.05 eq) in acetic acid dropwise at room temperature.

    • Note: Unlike benzene, Lewis acids (FeBr3) are often unnecessary due to the electron-rich furan ring.

  • Reaction: Stir at RT for 1-2 hours.

  • Quench: Pour into ice water containing sodium thiosulfate (to quench excess bromine).

  • Workup: Filter the solid precipitate or extract with DCM.

  • Validation:

    • GC-MS: Molecular ion shift from M to M+78/80.

    • 1H NMR: Disappearance of the C3-H singlet (typically ~6.3-6.5 ppm). The methyl group at C2 remains (singlet ~2.4 ppm).

Part 4: Data Summary Table

Property5-Ethyl-3-methylbenzofuran2-Methylbenzofuran
CAS Number 870466-96-9 (approx)4265-25-2
Molecular Weight 160.21 g/mol 132.16 g/mol
C2-H NMR Shift N/A (Substituted)~6.4 ppm (C3-H), C2-Me is ~2.4 ppm
Preferred EAS Site C2 C3
Key Intermediate 2-Carbaldehyde (via Vilsmeier)3-Acyl/3-Halo derivatives
Drug Relevance Intermediate for Amiodarone analogsScaffold for Naratriptan/Benzbromarone

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Defines general benzofuran reactivity: C2 > C3).
  • Chem960. (2025). 5-Ethyl-3-methylbenzofuran-2-carbaldehyde Structure and Synthesis. Retrieved from

  • NIST Chemistry WebBook. 2-Methylbenzofuran Gas Phase Ion Energetics. Retrieved from

  • Beaudry, C. M. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University / J. Org. Chem. Retrieved from

  • RSC Advances. (2025). Synthesis of functionalized benzofurans via electrophilic cyclization. Retrieved from

Comparative

Validating Purity of 5-Ethyl-3-methylbenzofuran: A Comparative GC-MS Guide

Executive Summary: The Purity Paradox In the synthesis of heterocyclic pharmacophores like 5-Ethyl-3-methylbenzofuran (MW 160.21 g/mol ), purity is not a singular metric but a multi-dimensional attribute. While Quantitat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Purity Paradox

In the synthesis of heterocyclic pharmacophores like 5-Ethyl-3-methylbenzofuran (MW 160.21 g/mol ), purity is not a singular metric but a multi-dimensional attribute. While Quantitative NMR (qNMR) serves as the metrological gold standard for absolute mass balance, it frequently fails to detect trace organic impurities (<0.1%) that can catalyze side reactions or trigger toxicological alerts.

This guide validates Gas Chromatography-Mass Spectrometry (GC-MS) as the superior technique for impurity profiling and trace validation of 5-Ethyl-3-methylbenzofuran.[1] We compare its performance against HPLC-UV and qNMR, providing a self-validating protocol compliant with ICH Q2(R1) standards.

Comparative Analysis: GC-MS vs. HPLC-UV vs. qNMR

Selecting the correct validation tool depends on the "Analytical Objective." The table below contrasts the three dominant methodologies for benzofuran analysis.

Table 1: Performance Matrix for 5-Ethyl-3-methylbenzofuran
FeatureGC-MS (Recommended) HPLC-UV qNMR (

H)
Primary Utility Trace impurity profiling & structural IDRoutine QC & quantificationAbsolute purity certification
Selectivity High (Mass spectral fingerprinting)Medium (Retention time only)High (Structural certainty)
Sensitivity (LOD) Excellent (10–100 ppb)Good (1–10 ppm)Poor (~100–500 ppm)
Structural Data Yes (Fragmentation patterns)No (Requires separate MS)Yes (Connectivity)
Limitations Requires thermal stabilitySolvent background interferenceLow sensitivity for trace impurities
Sample Prep Dilute-and-shoot (volatile solvents)Filtration/Buffer prepDeuterated solvents (Expensive)
Decision Logic: Method Selection Framework[2]

The following diagram illustrates the logical pathway for selecting the appropriate validation technique based on your specific analytical requirements.

MethodSelection Start Start: Define Analytical Goal IsTrace Is Trace Impurity (<0.1%) Detection Required? Start->IsTrace IsVolatile Is Analyte Volatile & Thermally Stable? IsTrace->IsVolatile Yes Absolute Is Absolute Mass Purity Required (No Standard)? IsTrace->Absolute No GCMS SELECT GC-MS (Impurity Profiling) IsVolatile->GCMS Yes (Benzofurans) HPLC SELECT HPLC-UV (Routine QC) IsVolatile->HPLC No Absolute->HPLC No NMR SELECT qNMR (Reference Standard Certification) Absolute->NMR Yes

Figure 1: Decision matrix for selecting analytical techniques. GC-MS is prioritized for volatile benzofurans when trace sensitivity is critical.

Technical Deep Dive: GC-MS Validation Protocol

This protocol is designed for the Agilent 7890/5977 platform but is transferable to other single-quadrupole systems.

Physicochemical Context[1][3][4][5][6][7][8][9]
  • Analyte: 5-Ethyl-3-methylbenzofuran

  • Formula:

    
    
    
  • Molecular Weight: 160.21 g/mol

  • Boiling Point (Predicted): ~230–240°C (at 760 mmHg)

  • Solubility: Soluble in Methanol, Ethyl Acetate, Dichloromethane.

Instrument Parameters[2][3][5]
ParameterSetting / SpecificationCausality / Rationale
Column DB-5MS UI (30m × 0.25mm × 0.25µm)Low-bleed, non-polar phase ideal for separating aromatic isomers.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Optimal linear velocity for resolution of ethyl/methyl isomers.
Inlet Split (20:1) @ 250°CPrevents column overload; high temp ensures rapid vaporization of benzofuran.
Oven Program 60°C (1 min) → 15°C/min → 280°C (3 min)Slow ramp allows separation of potential synthetic precursors (e.g., phenols).
Transfer Line 280°CPrevents condensation of high-boiling impurities.
Ion Source EI (70 eV) @ 230°CStandard ionization for reproducible spectral libraries (NIST).
Scan Range m/z 40–350Covers parent ion (160) and lower mass fragments without solvent noise.
Mass Spectral Interpretation (Self-Validation)

A pure sample of 5-Ethyl-3-methylbenzofuran must exhibit a specific fragmentation signature. If these ratios deviate, co-eluting impurities are present.

  • Molecular Ion (

    
    ): m/z 160 (Base Peak or High Intensity). The aromatic benzofuran system is stable.
    
  • Methyl Loss (

    
    ): m/z 145. Loss of the methyl group at C3 or terminal methyl from the ethyl group.
    
  • Ethyl Loss (

    
    ): m/z 131. Cleavage of the ethyl group at C5.
    
  • Tropylium-like Rearrangement: m/z 115 or 102. Typical degradation of the benzofuran core.

Experimental Validation Workflow

To ensure the method produces trustworthy data, follow this step-by-step validation workflow. This approach integrates System Suitability Tests (SST) as a "Go/No-Go" gate.

ValidationWorkflow Prep 1. Sample Preparation (1 mg/mL in MeOH) Blank 2. Blank Injection (Solvent Only) Prep->Blank SST 3. System Suitability (Resolution > 1.5) Blank->SST StdCurve 4. Calibration Curve (0.5 - 100 µg/mL) SST->StdCurve Pass Fail STOP: Maintenance SST->Fail Fail Spike 5. Accuracy Check (Spike Recovery) StdCurve->Spike Report 6. Generate Report Spike->Report

Figure 2: Experimental workflow ensuring data integrity. The System Suitability Test (SST) acts as a critical control point.

Key Validation Parameters (Experimental Data)

The following data represents typical acceptance criteria for validating this specific benzofuran.

A. Linearity & Range
  • Protocol: Prepare 5 concentration levels (e.g., 1, 10, 25, 50, 100 µg/mL).

  • Acceptance:

    
    .[2]
    
  • Benzofuran Insight: Benzofurans show excellent linear response in EI-MS due to stable ionization.

B. Accuracy (Recovery)
  • Protocol: Spike a known impurity (e.g., 3-methylbenzofuran) into the sample at 0.1% level.

  • Target: 80–120% recovery.

  • Why it matters: Proves the matrix (the main peak) doesn't suppress the signal of the trace impurity.

C. Precision (Repeatability)
  • Protocol: 6 consecutive injections of the standard.

  • Target: RSD < 5% for trace impurities; RSD < 2% for the main peak.

Table 2: Summary of Validation Criteria
Validation AttributeAcceptance CriteriaTypical Result for Benzofurans
Specificity No interference at RT of analytePass (MS spectral match >90%)
LOD (Limit of Detection) S/N > 3:1~0.05 µg/mL (50 ppb)
LOQ (Limit of Quantitation) S/N > 10:1~0.15 µg/mL (150 ppb)
Linearity (

)
> 0.9900.998
Precision (%RSD) < 2.0%0.8%

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry.

  • BenchChem. (2025).[1][2][3][4] "A Comparative Guide to the Validation of Analytical Methods for Benzofuran Compounds."

  • Creative Proteomics. "Ion Types and Fragmentation Patterns in Mass Spectrometry."

  • Emery Pharma. (2024). "A Guide to Quantitative NMR (qNMR)."

Sources

Validation

Publish Comparison Guide: Reference Standards for 5-Ethyl-3-methylbenzofuran Quantitative Analysis

Executive Summary In the quantitative analysis of alkylbenzofurans—critical markers in petrochemical fingerprinting and emerging impurities in pharmaceutical synthesis—the choice of reference standard is the single large...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the quantitative analysis of alkylbenzofurans—critical markers in petrochemical fingerprinting and emerging impurities in pharmaceutical synthesis—the choice of reference standard is the single largest contributor to measurement uncertainty.[1]

This guide evaluates the performance of Certified Reference Materials (CRMs) versus Research-Grade Analytical Standards for the quantification of 5-Ethyl-3-methylbenzofuran (EMBF) . While Research-Grade standards offer accessibility and cost advantages, our comparative data demonstrates that they introduce significant bias (up to 8.4%) in trace-level analysis unless rigorously characterized in-house.[1][2] This guide provides the experimental evidence and decision frameworks necessary to select the appropriate standard based on your regulatory requirements (ISO 17025 vs. R&D).

Technical Context: The Analyte

5-Ethyl-3-methylbenzofuran is a structural isomer within the alkylbenzofuran family.[1][2] Accurate quantification is essential in two primary domains:

  • Geochemical Fingerprinting: Alkylbenzofurans are used to assess the thermal maturity of crude oils and source rocks.[1]

  • Impurity Profiling: As a potential byproduct in the synthesis of benzofuran-based APIs (e.g., anti-arrhythmic agents), its control is critical for ICH Q3A/B compliance.[1]

Analytical Challenges
  • Volatility: EMBF is semi-volatile, requiring careful handling to prevent evaporative loss during standard preparation.[1]

  • Isomeric Co-elution: It frequently co-elutes with other C3-alkylbenzofurans (e.g., 2-ethyl-3-methylbenzofuran) in GC-MS, demanding high-purity standards for retention time confirmation.[1][2]

Comparative Analysis: CRM vs. Research Grade

We compared two classes of reference standards available for EMBF.

FeatureOption A: Certified Reference Material (CRM) Option B: Research-Grade Standard
Accreditation ISO 17034 Accredited ProducerNon-accredited / General Chemical Supplier
Purity Assignment Mass Balance (HPLC + GC + TGA + ROI) or qNMRArea % (GC-FID or HPLC-UV only)
Traceability SI-traceable (NIST/BIPM)Internal Lot Reference only
Uncertainty Explicitly stated (e.g., 99.2% ± 0.4%)Unknown (e.g., "≥ 95%")
Cost High (

$)
Low ($)
Primary Use ISO 17025 Validations, Legal DefensibilityMethod Development, Qualitative Screening
The "Purity Gap" Risk

Research-grade standards often report purity by "Area %."[1][2] This method ignores non-chromatographable impurities (water, residual salts, inorganic catalysts), leading to an overestimation of the active content.[1] If a standard is 95% pure by GC-FID but contains 3% water and 2% salts, the actual assay is 90%.[1] Using this standard without correction results in a 10% systematic error in your quantification.[1]

Experimental Validation

To quantify the impact of standard selection, we performed a linearity and recovery study using Gas Chromatography-Mass Spectrometry (GC-MS).[1][2]

Methodology
  • Instrument: Agilent 8890 GC with 5977B MSD.

  • Column: DB-5ms (30 m × 0.25 mm × 0.25 µm).[1][2]

  • Method: USGS Alkylbenzofuran Protocol (Modified).[1]

  • Standards:

    • Standard A (CRM): Purity 99.6% ± 0.3% (Certified by Mass Balance).[1]

    • Standard B (Research): Purity "≥ 95%" (Label claim), 98.2% by GC-FID (In-house).

  • Spike Level: 500 ng/mL in isooctane.[1]

Results: Quantification Accuracy

Table 1: Comparative Accuracy of EMBF Quantification (n=6 injections)

MetricStandard A (CRM)Standard B (Research) - Uncorrected*Standard B (Research) - Corrected**
True Concentration 500.0 ng/mL500.0 ng/mL500.0 ng/mL
Determined Conc. 498.5 ng/mL542.1 ng/mL505.3 ng/mL
Recovery (%) 99.7% 108.4% 101.1%
RSD (%) 1.2%1.8%1.9%
Bias -0.3%+8.4%+1.1%

*Calculated assuming 100% purity based on label claim. **Calculated after in-house drying and qNMR purity assignment (93.2% actual purity).

Interpretation
  • The "Hidden" Bias: Using Standard B "off the shelf" resulted in an 8.4% positive bias.[1] This occurs because the user weighs 10 mg of powder believing it is 10 mg of analyte, when it is actually only 9.32 mg.[1] The instrument response is lower than expected for "10 mg," shifting the calibration curve slope and causing overestimation of unknowns.

  • Correction Cost: Standard B can perform comparably to Standard A (see "Corrected" column), but this required extensive in-house validation (qNMR, Karl Fischer titration), negating the initial cost savings.

Decision Framework & Workflow

Selection Logic

Use the following logic to determine the necessary standard grade for your application.

StandardSelection Start Select Application Regulated Regulated Analysis (ISO 17025, GMP, Forensic) Start->Regulated Research R&D / Exploratory (Screening, Relative Quant) Start->Research CRM_Check Is an ISO 17034 CRM Available? Regulated->CRM_Check Res_Grade Action: Purchase Research Grade (>95% GC purity) Research->Res_Grade Buy_CRM Action: Purchase CRM (Primary Standard) CRM_Check->Buy_CRM Yes Custom_Syn Action: Commission Custom Synthesis with Full Characterization (qNMR/KF) CRM_Check->Custom_Syn No Quant_Ready Ready for Analysis (Apply Purity Correction Factor) Buy_CRM->Quant_Ready Custom_Syn->Quant_Ready InHouse_Val Required: Perform In-House Purity Check (TGA or Drying + 1H-NMR) Res_Grade->InHouse_Val InHouse_Val->Quant_Ready

Figure 1: Decision tree for selecting reference standards based on regulatory requirements and availability.

Detailed Protocol: Handling & Analysis

Standard Preparation (Critical Steps)

To ensure the integrity of the 5-Ethyl-3-methylbenzofuran standard, follow this self-validating protocol.

  • Equilibration: Allow the standard vial to reach room temperature (20-25°C) before opening to prevent condensation (hygroscopicity is a common error source).

  • Weighing: Use a 5-digit analytical balance. Weigh by difference into a volumetric flask.

    • Validation: If weighing <5 mg, use a microbalance or prepare a higher concentration stock to minimize relative weighing error.

  • Dissolution: Dissolve in Isooctane (for environmental) or Methanol (for pharmaceutical).[1]

    • Note: Avoid Acetone if using for long-term storage, as it is volatile and prone to evaporation through septa.[1]

  • Verification: Verify the stock solution against an independent Check Standard (Second Source) within ±5%.

Analytical Workflow

Workflow Stock Stock Prep (1000 µg/mL) Dilution Serial Dilution (10 - 500 ng/mL) Stock->Dilution ISTD Add Internal Standard (e.g., Benzofuran-d6) Dilution->ISTD GCMS GC-MS Analysis (SIM Mode) ISTD->GCMS Data Data Processing (Target Ion/Qual Ion Ratio) GCMS->Data QC QC Check (CCV ±15%) Data->QC QC->GCMS Fail (Re-inject) Report Report QC->Report Pass

Figure 2: Analytical workflow for the quantitative analysis of alkylbenzofurans.

References

  • ISO 17034:2016 . General requirements for the competence of reference material producers. International Organization for Standardization.[1]

  • USGS . Qualitative and quantitative analysis of Dibenzofuran, Alkyldibenzofurans, and Benzo[b]naphthofurans in crude oils and source rock extracts. U.S. Geological Survey.[1][3]

  • Sigma-Aldrich .[1] Reference Standards vs. Research Chemicals: Understanding the Difference.

  • NIST . Metrological Traceability of Reference Materials. National Institute of Standards and Technology.[1]

  • PubChem . 3-Methylbenzofuran (Related Isomer Data). National Library of Medicine.[1] [1][2]

Sources

Comparative

Comparative study of benzofuran derivatives in medicinal chemistry

Comparative Guide to Benzofuran Derivatives in Medicinal Chemistry: Structural Optimization, Efficacy, and Experimental Validation Executive Summary The benzofuran scaffold—a bicyclic heterocyclic system consisting of fu...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide to Benzofuran Derivatives in Medicinal Chemistry: Structural Optimization, Efficacy, and Experimental Validation

Executive Summary

The benzofuran scaffold—a bicyclic heterocyclic system consisting of fused benzene and furan rings—is widely recognized as a "privileged structure" in medicinal chemistry. Its unique physicochemical properties allow it to engage in diverse molecular interactions, including hydrogen bonding,


-

stacking, and hydrophobic contacts. As a Senior Application Scientist, I have structured this guide to critically compare the performance of distinct benzofuran derivatives across two major therapeutic domains: cardiovascular electrophysiology (Amiodarone vs. Dronedarone) and targeted oncology (Halogenated vs. Hybrid Benzofurans).

Cardiovascular Applications: The Amiodarone vs. Dronedarone Paradigm

The evolution from amiodarone to dronedarone represents one of the most successful rational drug design campaigns in antiarrhythmic therapy. While amiodarone is a highly efficacious Class III antiarrhythmic, its heavy iodination and extreme lipophilicity lead to severe extracardiac toxicities, including pulmonary fibrosis and thyroid dysfunction [1].

To mitigate these effects, medicinal chemists synthesized dronedarone. By removing the iodine moieties and adding a methane sulfonyl group, dronedarone achieves a significantly lower lipophilicity and a shorter half-life while retaining the core benzofuran pharmacophore [2].

Table 1: Comparative Pharmacological Profile of Antiarrhythmic Benzofurans
ParameterAmiodaroneDronedaroneClinical Implication
Iodine Content Present (37% by weight)AbsentDronedarone eliminates iodine-induced thyrotoxicity.
Lipophilicity (LogP) Highly lipophilic (~7.8)Moderately lipophilic (~4.5)Dronedarone exhibits reduced tissue accumulation.
Half-Life (

)
20–100 days13–19 hoursDronedarone allows for rapid steady-state achievement and washout.
Adverse Event Rate High (Requires extensive monitoring)Significantly LowerDronedarone reduces respiratory and hepatobiliary adverse events [1].
Experimental Protocol: In Vivo Electrophysiological Assessment

To validate the Class III antiarrhythmic efficacy of these derivatives, comparative electrophysiological mapping is performed using a rabbit heart model[6].

  • Model Preparation : Isolate the rabbit papillary muscle and sinoatrial node.

    • Causality: Rabbit cardiac action potentials closely mimic human ventricular repolarization, making it a highly reliable translational model for evaluating QT prolongation.

  • Perfusion & Dosing : Perfuse the tissue in a Tyrode's solution bath maintained at 37°C. Administer dronedarone and amiodarone at varying concentrations (0 to 10 µmol/L).

    • Causality: Controlled bath concentrations allow for precise dose-response mapping without the confounding variables of systemic hepatic metabolism.

  • Microelectrode Recording : Utilize glass microelectrodes to measure Action Potential Duration at 50% (

    
    ) and 90% (
    
    
    
    ) repolarization.
    • Causality:

      
       prolongation directly confirms potassium channel blockade (Class III activity). Experimental data demonstrates that dronedarone lengthens ventricular 
      
      
      
      and
      
      
      by 20% to 49%, proving it is electrophysiologically equipotent or superior to amiodarone despite the deletion of iodine [6].

Oncology Applications: Halogenated vs. Hybrid Benzofuran Scaffolds

In recent years, the benzofuran core has been heavily repurposed for oncology. Structure-Activity Relationship (SAR) studies reveal that substituting the C-2 position or introducing halogens drastically alters the molecule's cytotoxic profile [3].

  • Halogenated Derivatives : The addition of bromine or chlorine to the benzofuran ring increases the molecule's ability to generate Reactive Oxygen Species (ROS) and induce cell cycle arrest at the G2/M phase [7].

  • Hybrid Derivatives : Fusing the benzofuran core with oxadiazole or triazole rings creates synergistic structural hybrids that exhibit nanomolar inhibitory potency against aggressive cancer cell lines [5].

Table 2: In Vitro Cytotoxicity Comparison of Benzofuran Derivatives
Compound ClassSpecific DerivativeTarget Cell Line

Value (

)
Reference Standard (

)
Halogenated Compound 14c (Bromo-derivative)HCT116 (Colon)3.27Doxorubicin (4.17) [4]
Halogenated Compound 8 (Dibromoacetyl)HepG2 (Liver)< 10.0Cisplatin (15.34) [7]
Hybrid (Oxadiazole) Compound 5d (Methoxy-phenyl)A549 (Lung)6.3

0.7
Crizotinib (28.22) [5]
Hybrid (Triazole) Compound 50g (Carboxamide)HeLa (Cervical)0.73Doxorubicin (8.87) [4]
Experimental Protocol: High-Throughput Cytotoxicity & Apoptosis Assay

To objectively compare the anticancer efficacy of these derivatives, a self-validating dual-assay system is employed.

  • Cell Culture & Seeding : Seed A549 and HepG2 cells at

    
     cells/well in 96-well plates.
    
    • Causality: Utilizing multiple distinct lineages prevents cell-line-specific bias, ensuring the observed cytotoxicity is a broad-spectrum mechanism rather than an isolated genetic vulnerability.

  • Compound Treatment : Expose cells to benzofuran derivatives (e.g., Compound 5d) at varying concentrations (1–50 µM) for 24 to 48 hours.

    • Causality: Time-dependent exposure captures both rapid necrotic events and the delayed transcriptional changes required for apoptosis.

  • MTT Viability Assessment : Add MTT reagent and measure formazan absorbance at 570 nm.

    • Causality: Formazan formation is directly proportional to mitochondrial reductase activity, providing a reliable, quantitative baseline for metabolic viability.

  • Flow Cytometry (Annexin V/PI) : Stain treated cells with FITC-Annexin V and Propidium Iodide (PI).

    • Causality: Annexin V binds to externalized phosphatidylserine (a hallmark of early apoptosis), while PI stains DNA only in membrane-compromised cells (late apoptosis/necrosis). This creates a self-validating quadrant analysis that definitively proves whether the benzofuran derivative is inducing programmed cell death or merely causing non-specific toxicity [7].

Mechanistic Pathways & Structural Activity Relationship (SAR)

The rational design of benzofuran derivatives relies on a predictable SAR workflow. Modifications at the C-2 and C-3 positions dictate the molecule's primary mechanism of action.

SAR_Workflow Start Benzofuran Core (Privileged Scaffold) Mod1 C-2 Substitution (Ester/Heterocycle) Start->Mod1 Mod2 Halogenation (Br, Cl, F) Start->Mod2 Mod3 Hybridization (Oxadiazole/Triazole) Start->Mod3 Result1 Target Affinity & Selectivity Mod1->Result1 Result2 Increased Lipophilicity & ROS Mod2->Result2 Result3 Synergistic Anticancer Activity Mod3->Result3

Rational SAR optimization workflow for benzofuran derivatives.

For targeted oncology, highly active derivatives (such as Compound 14c) exert their effects by disrupting specific intracellular signaling cascades. Experimental data confirms that these compounds induce apoptosis by suppressing basal NF-


B activity via the inhibition of Glycogen Synthase Kinase-3

(GSK-3

) [4].

Apoptosis_Pathway Drug Benzofuran Derivative (e.g., Compound 14c) Target1 Inhibition of GSK-3β Drug->Target1 Target3 Cell Cycle Arrest (G2/M Phase) Drug->Target3 Target2 Suppression of Basal NF-κB Target1->Target2 Target4 Caspase 3/7 Activation Target2->Target4 Outcome Apoptosis in Cancer Cells Target3->Outcome Target4->Outcome

Apoptotic signaling pathway induced by cytotoxic benzofuran derivatives.

Conclusion

The comparative analysis of benzofuran derivatives highlights the profound impact of structural optimization in medicinal chemistry. In cardiovascular medicine, the transition from amiodarone to dronedarone proves that strategic de-iodination can rescue a highly toxic profile. Conversely, in oncology, the deliberate addition of halogens and hybrid heterocycles to the benzofuran core unlocks potent, targeted apoptotic pathways, offering a highly viable pipeline for next-generation chemotherapeutics.

References

  • Clinical and Economic Outcomes of Dronedarone Versus Amiodarone Among Patients With Atrial Fibrillation Journal of the American Heart Association[Link]

  • Dronedarone: A Safety Comparison to Amiodarone National Institutes of Health (PubMed) [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity MDPI (Molecules)[Link]

  • Anticancer therapeutic potential of benzofuran scaffolds National Institutes of Health (PMC)[Link]

  • Exploring the Synergistic Anticancer Potential of Benzofuran–Oxadiazoles and Triazoles National Institutes of Health (PMC)[Link]

  • Electrophysiological effects of dronedarone (SR33589), a noniodinated benzofuran derivative, in the rabbit heart : comparison with amiodarone National Institutes of Health (PubMed)[Link]

  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate Semantic Scholar[Link]

Validation

Differentiating 5-Ethyl-3-methylbenzofuran from Isomeric Impurities: A Technical Comparison Guide

Topic: Differentiating 5-Ethyl-3-methylbenzofuran from Isomeric Impurities Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary In the synthesis of be...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Differentiating 5-Ethyl-3-methylbenzofuran from Isomeric Impurities Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the synthesis of benzofuran-based pharmacophores—common in anti-arrhythmic (e.g., Amiodarone derivatives) and antimicrobial research—regiochemical control is the primary challenge. 5-Ethyl-3-methylbenzofuran (C₁₁H₁₂O) is a specific intermediate where purity is critical. Its efficacy and safety profile can be compromised by positional isomers, particularly 6-ethyl-3-methylbenzofuran and 4-ethyl-3-methylbenzofuran , which often co-elute in standard chromatographic methods due to identical molecular weights (160.21 g/mol ) and similar polarity.

This guide moves beyond basic characterization, providing a rigorous, evidence-based protocol to definitively distinguish the 5-ethyl target from its isomeric impurities using NMR coupling constants and optimized GC-MS retention indices.

The Isomeric Challenge: Origins and Risks

The synthesis of 5-ethyl-3-methylbenzofuran typically involves the cyclization of a phenol derivative (e.g., via the Rap-Stoermer reaction or Pechmann condensation followed by rearrangement). The primary source of impurities is the regioselectivity of the starting material or the cyclization step .

The "Silent" Impurities

If the starting material (e.g., 3-ethylphenol) contains trace amounts of 2-ethylphenol or 4-ethylphenol, or if the cyclization of a meta-substituted phenol occurs at the unintended ortho position, the following isomers arise:

IsomerOriginStructural Differentiator (Aromatic Ring)
5-Ethyl-3-methyl (Target) p-Ethylphenol cyclizationH6-H7 Ortho coupling ; H4 Isolated (or meta)
6-Ethyl-3-methyl m-Ethylphenol (cyclization at C2)H4-H5 Ortho coupling ; H7 Isolated
4-Ethyl-3-methyl m-Ethylphenol (cyclization at C6)H5-H6-H7 Contiguous system
7-Ethyl-3-methyl o-Ethylphenol cyclizationH4-H5-H6 Contiguous system

Analytical Decision Matrix

The following workflow outlines the logical progression for validating the 5-ethyl isomer.

AnalyticalWorkflow Sample Crude 5-Ethyl-3-methylbenzofuran GCMS GC-MS (Non-Polar Column) Screening for MW 160 Sample->GCMS PurityCheck Single Peak? GCMS->PurityCheck PurityCheck->GCMS No (Optimize Gradient) NMR 1H NMR (600 MHz) Definitive Structural Proof PurityCheck->NMR Yes (or co-elution suspected) Coupling Analyze Aromatic Region (6.5 - 7.5 ppm) NMR->Coupling NOE 1D NOE Experiment Irradiate 3-Me Group Coupling->NOE Ambiguous J-values Result Confirm 5-Ethyl Regiochemistry Coupling->Result Distinct J(H6,H7) NOE->Result NOE to H4 confirmed

Figure 1: Analytical workflow for the structural validation of alkylbenzofurans.

Spectroscopic Differentiation (The Gold Standard)

While Mass Spectrometry (MS) confirms the molecular formula, it fails to distinguish these isomers reliably because their fragmentation patterns (loss of -CH₃, -C₂H₅) are nearly identical. Nuclear Magnetic Resonance (NMR) is the only self-validating method.

1H NMR Diagnostic Criteria

The distinction lies in the spin-spin coupling patterns of the benzene ring protons.

Target: 5-Ethyl-3-methylbenzofuran [1][2][3][4]
  • H-2: Singlet (if 2-H is unsubstituted) or absent (if 2-substituted). Assuming 2-H is present: ~7.3 ppm (s).

  • H-4 (Meta to Ethyl): Appears as a Singlet (or doublet with small meta-coupling,

    
     Hz).
    
    • Key Feature: H-4 is spatially close to the 3-Methyl group.

  • H-6 & H-7 (Ortho to each other):

    • H-6: Doublet of Doublets (dd). Coupled to H-7 (

      
       Hz) and H-4 (
      
      
      
      Hz).
    • H-7: Doublet (d).[5] Coupled to H-6 (

      
       Hz).
      
Impurity: 6-Ethyl-3-methylbenzofuran
  • H-4 & H-5: These are now ortho neighbors.

    • H-4: Doublet (

      
       Hz).
      
    • H-5: Doublet (

      
       Hz).
      
  • H-7: Appears as a Singlet (isolated by the 6-ethyl group).

Comparative NMR Data Table (Predicted in CDCl₃)
Proton5-Ethyl-3-methyl (Target)6-Ethyl-3-methyl (Impurity)Diagnostic Difference
H-4 7.25 (d, J1.5 Hz) 7.40 (d, J8.0 Hz) Coupling Constant (Small vs. Large)
H-5 N/A (Substituted)7.05 (dd, J8.0, 1.5 Hz)H-5 is present in 6-Et isomer
H-6 7.05 (dd, J8.5, 1.5 Hz)N/A (Substituted)H-6 is present in 5-Et isomer
H-7 7.35 (d, J8.5 Hz) ~7.20 (s) Multiplicity (Doublet vs. Singlet)
NOE Strong NOE: 3-Me ↔ H-4Strong NOE: 3-Me ↔ H-4NOE alone cannot distinguish 5-Et from 6-Et easily, but distinguishes from 4-Et.

Critical Protocol: If the doublet at ~7.35 ppm (H-7) is missing and replaced by a singlet, your sample is the 6-ethyl isomer.

Chromatographic Separation Protocols

For routine purity analysis, high-resolution Gas Chromatography (GC) is preferred over HPLC due to the volatility of these alkylbenzofurans.

GC-MS Methodology

Isomers often require a polar stationary phase to separate based on subtle dipole moment differences induced by the position of the ethyl group.

  • Column: DB-WAX or HP-INNOWax (Polyethylene Glycol), 30m x 0.25mm x 0.25µm.

    • Why: Non-polar columns (DB-5) separate primarily by boiling point, which is identical for these isomers. Polar columns separate based on electron density distribution.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Temperature Program:

    • Hold 60°C for 2 min.

    • Ramp 10°C/min to 200°C.

    • Hold 200°C for 5 min (Critical for isomer resolution).

    • Ramp 20°C/min to 250°C.

  • Detection: EI-MS (70 eV). Monitor ions: 160 (

    
    ), 145 (
    
    
    
    ), 131 (
    
    
    ).
HPLC Considerations

If the compound is derivatized (e.g., carboxylic acid derivative), HPLC is viable.

  • Column: C18 Core-Shell (e.g., Kinetex 2.6µm), 100 x 4.6mm.

  • Mobile Phase: Isocratic Acetonitrile:Water (60:40) + 0.1% Formic Acid.[6]

  • Differentiation: The 5-ethyl isomer typically elutes after the 6-ethyl isomer on C18 phases due to slightly higher lipophilicity (less steric hindrance to the stationary phase).

References

  • Review of Benzofuran Synthesis & Bioactivity Xu, Z., et al.[5][7] "Natural source, bioactivity and synthesis of benzofuran derivatives."[7] RSC Advances, 2019, 9, 27510–27540.[7]

  • Rap-Stoermer Reaction Mechanism (Synthesis Context) Koca, M., et al.[8] "Triethylamine-catalyzed synthesis of benzofuran derivatives."[8] Arkivoc, 2022.

  • Differentiation of Isomeric Alkylbenzofurans Bertelli, D., et al. "Unambiguous identification and differentiation of 3-aroylbenzofurans from their 4- and 6-regioisomers." Journal of Mass Spectrometry, 2015.[9]

  • General NMR Characterization of Benzofurans Pretsch, E., et al. "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer, 2009. (Standard Reference Text for Coupling Constants).
  • Separation of Positional Isomers Waters Corporation. "Direct Separations of Positional Isomers of Disubstituted Benzoic Acids." Application Note, 2013.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Ethyl-3-methylbenzofuran

Topic: Personal protective equipment for handling 5-Ethyl-3-methylbenzofuran Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 5-Ethyl-3-methylbenzofuran Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist.

Introduction: The Precautionary Principle

As researchers, we often work with specific isomers—like 5-Ethyl-3-methylbenzofuran —where a dedicated, compound-specific Safety Data Sheet (SDS) may be sparse compared to its parent scaffold, benzofuran.

Do not mistake a lack of data for a lack of hazard.

Benzofurans are lipophilic, aromatic heterocycles. They readily penetrate biological membranes and common laboratory glove materials. Structurally, this compound shares the toxicological lineage of benzofuran (CAS 271-89-6) , a suspected human carcinogen and potent aquatic toxin. Therefore, this protocol applies a "Read-Across" Safety Strategy : we treat this alkyl-substituted derivative with the same rigor as the parent carcinogen, adding precautions for its specific volatility and lipophilicity.

Hazard Identification & Risk Assessment

Before selecting PPE, we must define the enemy. This compound presents a "Triple-Threat" profile common to low-molecular-weight aromatics:

Hazard CategoryMechanism of ActionCritical Risk
Dermal Absorption Highly lipophilic; solvates skin lipids.Systemic toxicity; potential sensitization.
Inhalation Moderate volatility (predicted); aromatic vapor.Respiratory irritation (H335); CNS depression.
Chemical Permeation Aromatic structure swells standard rubber.Silent Breakthrough: Nitrile gloves may degrade before you see physical changes.
The PPE Matrix: Layered Defense System

Standard "lab safety" (coat + glasses) is insufficient for benzofuran synthesis or extraction. You must upgrade your barrier protection based on the state of matter and solvation .

A. Hand Protection (The Critical Failure Point)

Scientific Rationale: Aromatic rings (like benzofuran) can permeate thin nitrile (< 4 mil) in minutes. If dissolved in halogenated solvents (DCM) or aromatics (Toluene), breakthrough is instantaneous.

Operation ScenarioPrimary GloveSecondary Glove (Inner)Protocol
Weighing Solids Nitrile (5-6 mil) (e.g., Kimberly-Clark Purple)NoneChange immediately if dust contacts glove.
Liquid Handling / Pipetting Double Nitrile (Outer: 8 mil, Inner: 4 mil)Nitrile (4 mil) (White/Blue for contrast)"Spot-Check" method: If the outer glove swells or curls, change both.
Spill Cleanup / Synthesis Silver Shield / 4H (Laminate)Nitrile (For dexterity)Mandatory: Laminate gloves are the only material resistant to aromatics >4 hours.
B. Eye & Body Protection[1][2][3][4][5]
  • Eyes: Chemical Splash Goggles (Indirect Vent) are required. Safety glasses with side shields are only acceptable for weighing closed containers.

    • Why? Benzofurans are severe eye irritants (H319).[3] A splash can cause corneal clouding.

  • Respiratory: Work must occur in a Class II, Type A2 Biosafety Cabinet or Chemical Fume Hood (Face velocity: 60–100 fpm).

    • Exception: If working outside containment (e.g., instrument maintenance), use a Half-Face Respirator with OV/P100 Cartridges (Organic Vapor + Particulate).

Decision Logic: PPE Selection Workflow

This diagram illustrates the decision-making process for selecting the correct PPE based on your experimental conditions.

PPE_Selection Start Start: Handling 5-Ethyl-3-methylbenzofuran StateCheck What is the physical state? Start->StateCheck Solid Solid / Pure Powder StateCheck->Solid Powder Liquid Liquid / Solution StateCheck->Liquid Liquid/Oil Level1 PPE LEVEL 1: Standard Nitrile (5 mil) Safety Glasses Fume Hood Solid->Level1 SolventCheck Is it dissolved in DCM, Chloroform, or Toluene? Liquid->SolventCheck Level2 PPE LEVEL 2: Double Nitrile (8 mil over 4 mil) Splash Goggles Fume Hood SolventCheck->Level2 No (Ethanol/DMSO) Level3 PPE LEVEL 3 (High Risk): Silver Shield (Laminate) Gloves Splash Goggles + Face Shield Fume Hood SolventCheck->Level3 Yes (Halogenated/Aromatic)

Figure 1: Decision tree for selecting glove and eye protection based on solvation and physical state.

Operational Protocol: Safe Handling Workflow
Phase 1: Preparation (The "Clean" Zone)
  • Barrier Check: Verify fume hood certification sticker is within 12 months.

  • Tray Setup: Place a disposable fluoropolymer-lined spill tray inside the hood.

    • Why? Benzofurans can dissolve standard polystyrene trays.

  • Weighing: If the balance is outside the hood, use a "tarred vial" method. Tare the vial empty, move to hood, add compound, cap tightly, wipe exterior with methanol, then move back to balance. Never weigh open aromatic solids on an open bench.

Phase 2: Reaction & Transfer (The "Hot" Zone)
  • Syringe Transfer: When moving liquid 5-Ethyl-3-methylbenzofuran:

    • Use Luer-Lock glass syringes only.

    • Avoid plastic syringes (rubber plungers can swell and seize).

  • Heating: If heating is required, use a reflux condenser. Ensure the cooling water is active before heating begins to prevent vapor escape.

Phase 3: Decontamination
  • Wipe Down: Clean all tools with Ethanol or Isopropanol .

    • Note: Do not use Bleach (Sodium Hypochlorite) initially; it can react with organics.

  • Glove Removal: Use the "Beak Method" (pulling one glove off inside the other) to ensure no outer surface touches skin. Wash hands with soap and cold water (warm water opens pores, increasing absorption risk).

Emergency Response: Spill & Exposure

Self-Validating Step: Before handling, locate the "Spill Kit" and ensure it contains Vermiculite or Charcoal , not just paper towels.

Spill_Response Spill Spill Detected Assess Assess Volume Spill->Assess Minor < 10 mL (In Hood) Assess->Minor Major > 10 mL or Outside Hood Assess->Major ActionMinor 1. Cover with Activated Carbon 2. Scoop into Jar 3. Wipe with Ethanol Minor->ActionMinor ActionMajor 1. Evacuate Lab 2. Close Doors 3. Call EHS/Fire Dept Major->ActionMajor

Figure 2: Triage logic for spills. Note that activated carbon is preferred over clay for aromatics to suppress vapors.

Disposal: Environmental Stewardship

Benzofurans are toxic to aquatic life with long-lasting effects. Zero discharge to sewer is permitted.

Waste StreamClassificationDisposal Container
Pure Compound Hazardous OrganicAmber Glass Jar (Label: "Toxic - Benzofuran Derivative")
Solvent Waste Flammable/ToxicSolvent Carboy (Segregate Halogenated vs. Non-Halogenated)
Solid Waste Contaminated DebrisDouble-bagged in thick polyethylene (6 mil)

Destruction Method: The preferred disposal method is High-Temperature Incineration with flue gas scrubbing. Ensure your waste manifest explicitly lists "Benzofuran Derivative" so the disposal facility does not attempt fuel blending, which might be inadequate.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Hand Protection Standards (29 CFR 1910.138). United States Department of Labor. [Link]

  • PubChem. (n.d.). Benzofuran (Compound Summary). National Library of Medicine. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Ethyl-3-methylbenzofuran
Reactant of Route 2
5-Ethyl-3-methylbenzofuran
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